molecular formula C6H7N3O4 B11715103 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B11715103
M. Wt: 185.14 g/mol
InChI Key: XOIIUISQSUZMLS-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

1-ethyl-5-nitropyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)4(3-7-8)6(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

XOIIUISQSUZMLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Spectroscopic Guide to 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the key spectroscopic characteristics of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (C₆H₇N₃O₄, Mol. Wt.: 185.14 g/mol ). As a substituted pyrazole, this compound represents a class of heterocyclic structures of significant interest in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, synthesizes foundational spectroscopic principles with expert interpretation to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a robust reference for the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are pivotal in determining its spectroscopic signature. The molecule is comprised of a five-membered heterocyclic pyrazole ring, substituted with an N-ethyl group, a C-nitro group, and a C-carboxylic acid group. Each of these functional groups imparts distinct and predictable features in NMR, IR, and Mass Spectra.

  • Pyrazole Ring: An aromatic heterocycle that influences the chemical shifts of its single proton and all constituent carbons.

  • N-Ethyl Group: An aliphatic substituent whose protons and carbons will appear in the upfield region of the NMR spectra, with characteristic splitting patterns.

  • Carboxylic Acid: A highly polar group with a labile proton, a carbonyl carbon, and distinct, strong IR absorptions.

  • Nitro Group: A powerful electron-withdrawing group that significantly deshields adjacent nuclei in NMR and possesses a unique, two-band signature in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, distinct signals are predicted for the ethyl, pyrazole, and carboxylic acid protons in ¹H NMR, and for each unique carbon in ¹³C NMR.

Experimental Protocol: NMR Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar carboxylic acid and, crucially, to allow observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope[1].

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is expected to be relatively simple and highly informative. The electron-withdrawing nature of the pyrazole ring, nitro group, and carbonyl group will shift all protons downfield relative to simple alkanes.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13.0 - 13.5Broad Singlet1H-COOHThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This downfield region is characteristic of carboxylic acids[2].
~8.5 - 8.8Singlet1HPyrazole C3-HAs the sole proton on the aromatic pyrazole ring, it will appear as a singlet. Its downfield shift is due to the aromatic ring current and the influence of adjacent nitrogen atoms.
~4.4 - 4.6Quartet (q)2H-CH₂-CH₃The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). Deshielded by the directly attached, electron-withdrawing pyrazole nitrogen.
~1.4 - 1.6Triplet (t)3H-CH₂-CH₃The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). This signal is the most upfield, as it is furthest from electronegative groups.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show six distinct signals, one for each unique carbon atom in the molecule.

Predicted Shift (δ, ppm)AssignmentJustification
~162 - 165C =OThe carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this range[2].
~148 - 152Pyrazole C 5-NO₂This carbon is directly attached to the strongly electron-withdrawing nitro group and a ring nitrogen, causing a pronounced downfield shift.
~138 - 142Pyrazole C 3-HThe chemical shift of this carbon is characteristic of pyrazole ring carbons bearing a proton.
~115 - 120Pyrazole C 4-COOHThis carbon is shielded relative to the other pyrazole carbons due to its position, but is influenced by the attached carboxyl group.
~48 - 52-C H₂-CH₃The methylene carbon is attached to a nitrogen atom, which causes a moderate downfield shift compared to a standard alkane carbon[1].
~14 - 16-CH₂-C H₃The terminal methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with its aliphatic nature and distance from electron-withdrawing groups[1].

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound is predicted to be rich with characteristic absorption bands.

Experimental Protocol: IR Acquisition
  • Sample Preparation: For a solid sample, the preferred method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Scan: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded. This is crucial for distinguishing sample absorptions from atmospheric (CO₂, H₂O) or accessory noise.

  • Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Interpretation of Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid (-COOH)This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic features in the entire spectrum[3].
3150 - 3100MediumC-H Stretch (Aromatic)Pyrazole RingThe stretching of the C-H bond on the pyrazole ring typically occurs just above 3000 cm⁻¹[4].
2980 - 2850MediumC-H Stretch (Aliphatic)Ethyl Group (-CH₂CH₃)These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group[4].
1720 - 1700StrongC=O StretchCarboxylic Acid (-COOH)A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer[3].
1550 - 1500StrongN-O Asymmetric StretchNitro Group (-NO₂)The nitro group gives rise to two very strong and characteristic absorptions. This is the higher frequency asymmetric stretch[5][6].
1600 - 1450Medium-WeakC=N and C=C Ring StretchesPyrazole RingThese absorptions arise from the stretching vibrations within the aromatic pyrazole ring framework.
1350 - 1300StrongN-O Symmetric StretchNitro Group (-NO₂)This is the second of the two strong, characteristic nitro group absorptions[5][6].
1300 - 1200StrongC-O StretchCarboxylic Acid (-COOH)This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which aids in confirming its structure.

Experimental Protocol: MS Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. It gently generates ions in the gas phase, minimizing premature fragmentation and ensuring the molecular ion is observed.

  • Analysis Mode: The analysis should be run in both positive ion mode [M+H]⁺ and negative ion mode [M-H]⁻ to maximize the information gathered.

  • Instrumentation: A high-resolution mass spectrometer (such as a TOF, Orbitrap, or FT-ICR) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition (C₆H₇N₃O₄).

Expected Molecular Ion and Fragmentation
  • Molecular Formula: C₆H₇N₃O₄

  • Monoisotopic Mass: 185.0436 Da

  • Expected Ions:

    • Positive Mode (ESI+): [M+H]⁺ = m/z 186.0509

    • Negative Mode (ESI-): [M-H]⁻ = m/z 184.0364

The fragmentation pattern provides a roadmap of the molecule's weakest points. Key fragmentation pathways can be predicted based on the stability of the resulting fragments.

G M [M+H]⁺ m/z 186.05 F1 m/z 168.04 (-H₂O) M->F1 -H₂O F3 m/z 140.05 (-NO₂) M->F3 -NO₂ F2 m/z 140.04 (-H₂O, -C₂H₄) F1->F2 -C₂H₄ (ethene) F4 m/z 112.05 (-NO₂, -C₂H₄) F3->F4 -C₂H₄ (ethene)

Caption: Predicted ESI+ fragmentation pathway for the target molecule.

Key Fragmentation Pathways:

  • Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 168.04 .

  • Loss of the Nitro Group (-46 Da): The C-NO₂ bond can cleave, resulting in a fragment at m/z 140.05 . This is a very common pathway for nitroaromatic compounds[7].

  • Loss of Ethene (-28 Da): The ethyl group can be lost via a rearrangement as neutral ethene from the N-ethyl position, a process known as a McLafferty-type rearrangement if a suitable hydrogen is available, or via other complex mechanisms. This can occur from the molecular ion or subsequent fragments.

  • Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion is another plausible pathway, especially in negative ion mode.

By combining the predicted data from these orthogonal techniques—NMR, IR, and MS—a scientist can build a comprehensive and confident spectroscopic profile for this compound, enabling its unambiguous identification and characterization.

References

  • Supporting Information, General experimental procedures for NMR spectroscopy. (Source not directly applicable to target molecule, but provides general context).
  • Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. (Provides context for pyrazole synthesis).
  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Yavari, I., et al. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
  • 1-ethyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Friebolin, H. (2010). One-Dimensional and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Mohrig, J. R., et al. (2006). Techniques in Organic Chemistry. Freeman: New York. (Provides characteristic IR absorption tables).
  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • IR Absorption Table. Michigan State University. [Link]

  • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. Common Chemistry.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. NIST WebBook. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Da Settimo, A., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • de Oliveira, C. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. SIELC Technologies. [Link]

  • CN102924513A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.

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Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a novel compound, 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. These application notes detail the rationale behind the investigation of this compound, its hypothetical synthesis, and rigorous protocols for in vitro antimicrobial susceptibility testing. The methodologies described herein are based on established standards to ensure the generation of reliable and reproducible data, facilitating the evaluation of this compound's potential as a new antimicrobial agent.

Introduction: The Rationale for Screening this compound

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The introduction of a nitro group onto the pyrazole ring is of particular interest, as nitro-aromatic compounds are known to possess potent antimicrobial and antiparasitic activities.[3] The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.

The target compound, this compound, combines the established antimicrobial potential of the nitropyrazole scaffold with a carboxylic acid moiety, which can influence the compound's solubility, cell permeability, and interaction with biological targets. The ethyl group at the 1-position is expected to modulate the lipophilicity of the molecule, potentially enhancing its uptake by microbial cells. Given these structural features, a thorough investigation into the antimicrobial properties of this novel compound is warranted. These application notes provide the necessary protocols to systematically evaluate its efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Hypothetical Synthesis of this compound

While the specific synthesis of this compound is not yet documented in the literature, a plausible synthetic route can be postulated based on established methods for the synthesis of pyrazole-4-carboxylic acid derivatives.[1][4][5] The following multi-step synthesis is proposed for the laboratory-scale preparation of the title compound.

Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

A common route to pyrazole-4-carboxylic acid esters involves the reaction of a hydrazine with a suitable three-carbon precursor.[4][5] In this proposed step, ethyl 2-formyl-3-oxopropanoate would be reacted with ethylhydrazine in an appropriate solvent like ethanol. The reaction proceeds via a condensation-cyclization sequence to yield the ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

The introduction of a nitro group at the 5-position of the pyrazole ring can be achieved through electrophilic nitration. The synthesized ethyl 1-ethyl-1H-pyrazole-4-carboxylate would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the 5-nitro isomer. The regioselectivity of nitration in pyrazoles can be influenced by the substituents present on the ring.[6][7]

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved by treating the ethyl 1-ethyl-5-nitro-1H-pyrazole-4-carboxylate with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the desired product, this compound.

Antimicrobial Susceptibility Testing: Protocols

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[8][9] The following protocols are based on widely accepted methods and can be used to evaluate the antimicrobial activity of this compound.[10][11][12]

Materials and Reagents
  • This compound (test compound)

  • Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria[8]

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates[13]

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland standard[13]

  • Sterile saline (0.85% NaCl)

  • Incubator

Preparation of Stock Solutions
  • Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO.

  • Prepare stock solutions of the reference antimicrobial agents in their respective recommended solvents.

  • Ensure all stock solutions are fully dissolved and filter-sterilized if necessary.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[13][14]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Test Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D F Incubate Plate (e.g., 37°C for 16-20h) D->F E Include Positive & Negative Controls E->F G Visually Inspect for Growth or Measure OD F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution Assay to Determine MIC.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculation: Dilute the prepared microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add the diluted inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing broth and inoculum but no test compound.

    • Negative Control (Sterility): Wells containing broth only.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum to ensure the solvent has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, and at an appropriate temperature and duration for fungi.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[15]

Agar Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[8][11]

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Analysis A Prepare Microbial Lawn on Agar Plate C Place Disks on Inoculated Agar A->C B Impregnate Sterile Disks with Test Compound B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Measure Zone of Inhibition (ZOI) D->E F Interpret Results E->F

Caption: Workflow for Agar Disk Diffusion Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A disk impregnated with the solvent (DMSO) should be used as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[10]

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the test compound's activity against different microorganisms and in relation to the reference standards.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismGram StainTest Compound MIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive[Insert Data]Ciprofloxacin[Insert Data]
Escherichia coli (ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans (ATCC 90028)N/A (Fungus)[Insert Data]Fluconazole[Insert Data]

The interpretation of the MIC values will determine the potency of the compound. Lower MIC values indicate higher antimicrobial activity. The results should be compared to the MIC values of the reference antibiotics to gauge the relative effectiveness of the test compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition of growth, even at high concentrationsCompound is inactive against the tested strains.Test against a broader panel of microorganisms. Consider potential issues with compound solubility or stability.
Inconsistent results between replicatesPipetting errors, uneven inoculum, or contamination.Review pipetting technique, ensure proper mixing of inoculum, and maintain aseptic technique.
Growth in negative control wellsContamination of broth or reagents.Use fresh, sterile reagents and ensure proper aseptic technique.
Inhibition in solvent control wellsSolvent (e.g., DMSO) is toxic to the microorganism at the tested concentration.Perform a solvent toxicity test to determine the maximum non-inhibitory concentration of the solvent.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro antimicrobial screening of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these initial screens would justify further investigation, including determination of the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetic studies, and evaluation of the compound's mechanism of action. The exploration of novel chemical entities like this compound is a critical step in the ongoing search for new and effective treatments for infectious diseases.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC. Available at: [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]

  • Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives - Manipal Research Portal. Available at: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. Available at: [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.

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Application Notes & Protocols for the Derivatization of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid to Explore Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific molecule, 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid, presents a rich platform for chemical modification to probe its therapeutic potential. The presence of three key functional groups—the carboxylic acid, the nitro group, and the pyrazole ring itself—offers multiple avenues for derivatization.

This guide provides a comprehensive framework for the systematic derivatization of this core scaffold to establish a robust Structure-Activity Relationship (SAR). Understanding SAR is fundamental in drug discovery, as it elucidates how specific chemical modifications to a lead compound influence its biological activity.[3][4] By systematically altering the structure and evaluating the corresponding changes in efficacy and selectivity, researchers can rationally design more potent and safer therapeutic agents.[5]

Strategic Derivatization of the Core Scaffold

The derivatization strategy for this compound will focus on three primary sites for modification:

  • The Carboxylic Acid (Position 4): This is a prime location for creating amide and ester libraries, which can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.

  • The Nitro Group (Position 5): This group is a strong electron-withdrawing moiety and can be a site for metabolic liability. Its reduction to an amine or replacement with bioisosteres can dramatically alter the electronic properties and metabolic stability of the molecule.

  • The Pyrazole Ring: While direct modification of the ring is more complex, the substituents at positions 1, 4, and 5 collectively influence the overall shape, electronics, and binding potential of the molecule.

Below is a diagram illustrating the key derivatization pathways from the parent compound.

Core 1-Ethyl-5-nitro-1H- pyrazole-4-carboxylic acid Amide Amide Derivatives (R-NH2) Core->Amide Amide Coupling Ester Ester Derivatives (R-OH) Core->Ester Esterification Nitro Nitro Group Reduction (e.g., to -NH2) Core->Nitro Reduction Bioisostere Nitro Bioisosteric Replacement (e.g., -CF3, -CN) Core->Bioisostere Bioisosteric Replacement SAR Structure-Activity Relationship (SAR) Analysis Amide->SAR Ester->SAR Nitro->SAR Bioisostere->SAR

Caption: Key derivatization pathways for SAR studies.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into amides and esters, allowing for the introduction of a wide range of functional groups to probe interactions with biological targets.

Protocol 1.1: Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol utilizes a standard coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to efficiently synthesize a library of amides.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU or a similar coupling agent (e.g., HBTU, EDC)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add the coupling agent, HATU (1.2 eq), in one portion.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1.2: Synthesis of Ester Derivatives via Fischer Esterification

For the synthesis of simple alkyl esters, a classic acid-catalyzed esterification is effective.

Materials:

  • This compound

  • The desired alcohol (e.g., methanol, ethanol, propanol), which will also serve as the solvent.

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Sodium bicarbonate (NaHCO₃) for neutralization.

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, slowly neutralize the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by chromatography if necessary.

  • Confirm the structure of the purified ester by spectroscopic methods.

Part 2: Modification of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be a liability in drug candidates due to potential toxicity. Its modification is a crucial step in SAR exploration.

Protocol 2.1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine introduces a versatile functional group that can act as a hydrogen bond donor and a site for further derivatization.

Materials:

  • A 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylate derivative (ester form is often preferred to avoid side reactions with the carboxylic acid).

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂).

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl).

  • A suitable solvent such as ethanol, water, or a mixture.

  • Sodium bicarbonate (NaHCO₃) for workup.

Procedure:

  • Dissolve the nitro-pyrazole derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the aqueous residue with NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting amine by column chromatography.

  • Characterize the product to confirm the reduction.

Insight: Bioisosteric Replacement of the Nitro Group

The nitro group is often considered a "structural alert" in drug discovery. A valuable SAR strategy is to replace it with a bioisostere—a group with similar steric and electronic properties but potentially improved metabolic stability and reduced toxicity.[6] For the nitro group, common bioisosteres include the trifluoromethyl (-CF₃) or cyano (-CN) groups.[7][8] While the synthesis of these analogs would require a different synthetic route starting from precursors other than the nitro-pyrazole, their inclusion in an SAR study is highly recommended for developing a comprehensive understanding of the pharmacophore.[9]

Part 3: Biological Evaluation and SAR Analysis

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Assuming a hypothetical antimicrobial application, the following protocols outline a standard screening cascade.

Protocol 3.1: Primary Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[5][10]

Materials:

  • Synthesized pyrazole derivatives dissolved in DMSO.

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[10]

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth and DMSO).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.[10]

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2: Cytotoxicity Screening - MTT Assay

To assess the selectivity of active compounds, a cytotoxicity assay against a mammalian cell line is essential.

Materials:

  • A mammalian cell line (e.g., HEK293 or HepG2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10]

  • Remove the medium and dissolve the formazan crystals in DMSO.[10]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Calculate the CC₅₀ (the concentration that causes 50% cell death).

Data Interpretation and SAR Analysis

The data from these assays should be compiled into a table to facilitate SAR analysis.

Compound IDR Group (Amide/Ester)Modification at Position 5MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC₅₀ (µM) vs. HEK293
Parent -COOH-NO₂>128>128>100
AMD-01 -CONH-benzyl-NO₂6412850
AMD-02 -CONH-morpholine-NO₂3264>100
EST-01 -COOCH₃-NO₂>128>128>100
RED-01 -CONH-morpholine-NH₂1632>100
BIO-01 -CONH-morpholine-CN816>100
  • Amide derivatives are more active than the parent carboxylic acid and the methyl ester.

  • The morpholine amide (AMD-02) shows better activity than the benzylamide (AMD-01).

  • Reducing the nitro group to an amine (RED-01) improves antimicrobial potency and reduces cytotoxicity.

  • Replacing the nitro group with a cyano bioisostere (BIO-01) further enhances activity, suggesting this is a favorable modification.

The overall workflow for this SAR study is depicted below.

Start Start: Synthesized Derivative Library PrimaryScreen Primary Screening (e.g., MIC Assay) Start->PrimaryScreen Single high concentration HitConfirm Hit Confirmation & Dose-Response PrimaryScreen->HitConfirm Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) HitConfirm->Cytotoxicity Confirmed Hits SAR_Analysis SAR Analysis & Iteration HitConfirm->SAR_Analysis Cytotoxicity->SAR_Analysis Potency & Toxicity Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Lead Candidates

Caption: Workflow for biological screening and SAR analysis.

Conclusion

This application note provides a strategic and detailed guide for the derivatization of this compound to establish a clear structure-activity relationship. By systematically modifying the carboxylic acid and nitro groups and evaluating the resulting analogs in well-defined biological assays, researchers can efficiently navigate the chemical space around this novel scaffold. The insights gained from this process are invaluable for the rational design of potent and selective lead compounds for further drug development.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Available at: [Link]

  • Gregg, R. J., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5677–5688. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

  • Ali, H., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 424. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • Arslan, M., et al. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Morressier. (2019). Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Available at: [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 57, 59-79. Available at: [Link]

  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(21), 4919. Available at: [Link]

  • ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

  • Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 317-331. Available at: [Link]

  • ResearchGate. (n.d.). Examples of common nitrogen-based heterocycles used in medicinal chemistry and N1-C3-substituted cyclic amidrazone as potential bioisoster. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Spížek, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Available at: [Link]

  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(10), 13397–13414. Available at: [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Available at: [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(11), 1162. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Available at: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available at: [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • PubMed. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current Computer-Aided Drug Design, 14(4), 370-384. Available at: [Link]

Sources

"1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Delivery Strategy for 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid (ENPC)

Executive Summary & Compound Profile

This compound (ENPC) represents a specific class of electron-deficient pyrazole scaffolds often encountered as intermediates in the synthesis of antimicrobial, anti-inflammatory, and kinase-inhibiting drugs.

For in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, ENPC presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge (pH-dependent solubility). Its physicochemical behavior is dominated by the carboxylic acid moiety (pKa ~3.0–3.5) and the electron-withdrawing nitro group, which enhances acidity but may introduce metabolic liabilities (nitro-reduction).

Core Formulation Challenges:

  • pH-Dependent Solubility: High solubility at physiological pH (7.4) due to ionization; poor solubility in acidic gastric environments (pH 1.2).

  • Precipitation Risk: IV formulations may precipitate upon dilution in the bloodstream if not properly buffered.

  • Chemical Stability: The nitro group requires protection from strong reducing agents during formulation processing.

Pre-Formulation Characterization

Before attempting in vivo studies, the following parameters must be experimentally verified to select the correct vehicle.

ParameterEstimated ValueCriticalityMethodology
MW 185.14 g/mol HighMass Spectrometry (LC-MS)
pKa ~3.2 (Acidic)Critical Potentiometric Titration
LogP 1.2 – 1.8MediumShake-flask method (Octanol/Water)
Solubility (pH 1.2) < 0.1 mg/mLHighSaturation in 0.1N HCl
Solubility (pH 7.4) > 5 mg/mLHighSaturation in PBS

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the route of administration and the compound's specific solubility profile.

FormulationDecision Start Start: ENPC Formulation Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO CheckpH Check Solubility @ pH 7.4 IV->CheckpH DoseReq Dose Requirement PO->DoseReq Soluble > 5 mg/mL? CheckpH->Soluble Saline Buffer (PBS/Saline) Soluble->Saline Yes Cosolvent Cosolvent System (5% DMSO / 10% Solutol / Saline) Soluble->Cosolvent No LowDose < 10 mg/kg DoseReq->LowDose HighDose > 10 mg/kg DoseReq->HighDose SolutionPO pH-Adjusted Solution (Meglumine/Water) LowDose->SolutionPO Suspension Standard Suspension (0.5% MC / 0.1% Tween 80) HighDose->Suspension

Figure 1: Decision tree for selecting the optimal vehicle based on route and dose requirements.

Detailed Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Target Concentration: 1–5 mg/mL Objective: Create a clear, stable solution compatible with blood pH.

Rationale: As a carboxylic acid, ENPC is most soluble as a salt. We utilize a slight excess of base (Meglumine or NaOH) to ensure ionization, followed by buffering.

Materials:

  • ENPC (Micronized powder preferred)

  • Dimethyl sulfoxide (DMSO) - Grade: Anhydrous, Sterile

  • PEG 400 (Polyethylene glycol)

  • Saline (0.9% NaCl) or PBS

  • 1N NaOH or Meglumine

Procedure:

  • Weighing: Accurately weigh the required amount of ENPC.

  • Primary Solubilization: Dissolve ENPC in 5% v/v DMSO . Vortex until clear.

    • Note: If not clear, add 1 molar equivalent of 1N NaOH or Meglumine. The acid must be ionized to dissolve.

  • Cosolvent Addition: Add 40% v/v PEG 400 . Vortex to mix.

  • Dilution: Slowly add 55% v/v Saline (or PBS) while vortexing.

    • Critical Step: Watch for precipitation at the interface. If cloudiness persists, sonicate for 5 minutes.

  • pH Adjustment: Check pH. Adjust to pH 7.4 ± 0.2 using 0.1N HCl or NaOH.

    • Warning: Do not drop below pH 6.0, or the free acid may precipitate.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for sterility.

Final Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline (pH 7.4).

Protocol B: Oral (PO) Formulation (Suspension)

Target Concentration: 10–100 mg/kg Objective: Homogeneous suspension for high-dose toxicology or efficacy studies.

Rationale: At high doses, the solubility limit of the stomach (pH 1.2) will be exceeded. A suspension ensures uniform dosing. Methylcellulose (MC) acts as a suspending agent, and Tween 80 acts as a wetting agent.

Materials:

  • ENPC

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Vehicle Preparation (0.5% MC / 0.1% Tween 80):

  • Heat sterile water to ~70°C.

  • Disperse Methylcellulose powder (0.5% w/v) slowly with stirring.

  • Cool to room temperature with continuous stirring to hydrate (solution becomes clear/viscous).

  • Add Tween 80 (0.1% w/v) and mix.

Formulation Procedure:

  • Weighing: Weigh ENPC into a mortar or vial.

  • Wetting: Add the vehicle dropwise (approx. 10% of final volume).

  • Trituration: Grind/mix thoroughly to break up aggregates and wet the hydrophobic nitro-surface.

  • Dilution: Add the remaining vehicle to volume.

  • Homogenization: Sonicate for 10–15 minutes or use a high-shear homogenizer to ensure particle size < 10 µm.

  • QC: Verify resuspendability. The suspension should not cake upon standing for 1 hour.

In Vivo Study Design Guidelines

Dosing Specifications
RouteMax Volume (Mouse)Max Volume (Rat)Recommended Needle
IV (Bolus) 5 mL/kg5 mL/kg27G - 30G
PO (Gavage) 10 mL/kg10 mL/kg18G - 20G (Ball-tipped)
Pharmacokinetic Sampling Schedule

Given the nitro-pyrazole structure, metabolic clearance (nitro-reduction) may be rapid.

  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Blood Handling: Collect into K2-EDTA tubes. Keep on ice. Centrifuge at 4°C within 30 mins.

  • Bioanalysis: Plasma samples should be acidified (add 1% Formic Acid) immediately after separation to stabilize the carboxylic acid and prevent ex-vivo degradation.

Safety & Handling (SHE)

  • Nitro Compounds: Many nitro-aromatics are potential mutagens (Ames positive). Handle as a potential carcinogen.

  • PPE: Double nitrile gloves, lab coat, and respiratory protection (N95 or Fume Hood) during powder weighing.

  • Waste: Dispose of as hazardous chemical waste (P-listed equivalent protocol recommended for novel nitro compounds).

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in early drug development. The AAPS Journal, 10(1), 208–212.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate (Analog Reference). Retrieved October 26, 2023 from .

"1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid as a specialized building block in organic synthesis.

A Strategic Scaffold for Pyrazolo[3,4-d]pyrimidine Synthesis and Peptidomimetics[1]

Introduction & Chemical Profile

This compound is a high-value heterocyclic building block characterized by a trifunctional core: a carboxylic acid at C4, a nitro group at C5, and an N1-ethyl substituent.[1] Its primary utility lies in its role as a stable, "latent" precursor to 5-amino-pyrazole-4-carboxylic acid derivatives—the immediate progenitors of the biologically privileged pyrazolo[3,4-d]pyrimidine scaffold (isosteric to purines).

Unlike its amino-analog, which is zwitterionic, oxidatively unstable, and prone to polymerization, the 5-nitro acid is robust, soluble in organic solvents, and allows for "Acid-First" functionalization. This enables chemists to install complex amide substituents at C4 before unmasking the nucleophilic amine at C5.[1]

Chemical Specifications
PropertyDetail
CAS Number 105970-46-7 (Generic/Isomer var.)[1] / Verify specific isomer purity
Formula C₆H₇N₃O₄
MW 185.14 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water/DCM.
pKa (Calc) ~3.5 (Acidified by electron-withdrawing NO₂ group)
Stability Stable under ambient conditions.[1] Avoid strong reducing agents until desired.[1]
Synthetic Utility & Strategic Logic

The strategic value of this molecule is defined by the ortho-nitro-carboxyl motif.[1] This arrangement allows for a modular assembly of bicyclic heterocycles.[1]

Module A: The "Acid-First" Strategy (Amide Coupling)

Direct coupling of 5-amino-pyrazole-4-carboxylic acids is often plagued by N-acylation competition (self-reaction).[1] By using the 5-nitro analog, the amine is "masked." The C4-carboxylic acid can be activated (via SOCl₂ or HATU) and coupled to diverse amines (


) without interference.[1]
Module B: The Latent Amine (Nitro Reduction)

Once the C4-amide is installed, the C5-nitro group can be chemoselectively reduced to the amine. Common methods include catalytic hydrogenation (


, Pd/C) or chemical reduction (Fe/AcOH, SnCl₂). This reveals the C5-amine in close proximity to the C4-carbonyl, setting the stage for cyclization.
Module C: Heterocyclic Fusion (Pyrazolo[3,4-d]pyrimidines)

The resulting 5-amino-pyrazole-4-carboxamide undergoes cyclization with one-carbon donors (Formamide, Triethyl orthoformate, Urea) to close the pyrimidine ring. This scaffold is ubiquitous in kinase inhibitors (e.g., BTK, Src inhibitors) and adenosine receptor antagonists.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the core building block to high-value targets.

G Start 1-Ethyl-5-nitro-1H-pyrazole- 4-carboxylic acid AcidCl Acid Chloride (Activated Core) Start->AcidCl SOCl2, Reflux (Protocol 1) SideProd Self-Polymerization (If Amino-Acid used directly) Start->SideProd Direct Reduc. (Avoid) Amide 5-Nitro-4-Carboxamide (Stable Intermediate) AcidCl->Amide R-NH2, Et3N Amine 5-Amino-4-Carboxamide (Nucleophilic Core) Amide->Amine H2, Pd/C or Fe/AcOH (Protocol 2) Target Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) Amine->Target Formamide, 180°C (Protocol 3)

Caption: Step-wise transformation of the nitro-acid block into the bioactive pyrazolo[3,4-d]pyrimidine core, highlighting the "Acid-First" protection strategy.

Detailed Experimental Protocols
Protocol 1: Activation and Amide Coupling

Rationale: The electron-withdrawing nitro group deactivates the pyrazole ring, making the carboxylic acid less prone to decarboxylation but slightly less nucleophilic. Conversion to the acid chloride is the most robust method.

Materials:

  • This compound (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Catalytic DMF (2-3 drops)[1]

  • Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • Activation: Suspend the nitro-acid (1.0 g, 5.4 mmol) in anhydrous DCM (10 mL). Add catalytic DMF.[1]

  • Add SOCl₂ dropwise at 0°C.

  • Reflux the mixture for 2-3 hours until the solution becomes clear (evolution of SO₂/HCl ceases).

  • Isolation: Concentrate in vacuo to remove excess SOCl₂.[1] Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles. The crude acid chloride is a yellow solid/oil.[1]

  • Coupling: Dissolve the crude acid chloride in DCM (10 mL).

  • Add the solution dropwise to a pre-cooled (0°C) mixture of the Amine (

    
    ) and Et₃N in DCM.
    
  • Stir at Room Temperature (RT) for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 85-95%.[1]

Protocol 2: Chemoselective Nitro Reduction

Rationale: Catalytic hydrogenation is cleanest, but if the R-group contains halogens or alkenes, Iron-mediated reduction is preferred to prevent dehalogenation.

Method A: Hydrogenation (Standard)

  • Dissolve the 5-nitro-4-carboxamide in MeOH or EtOH (0.1 M).[1]

  • Add 10 wt% Pd/C (10% by mass of substrate).[1]

  • Stir under H₂ balloon (1 atm) for 6-12 hours.

  • Filter through Celite.[1] Concentrate to obtain the 5-amino-4-carboxamide .[1]

Method B: Iron/Acetic Acid (Functional Group Tolerant)

  • Dissolve substrate in AcOH/EtOH (1:4 ratio).[1]

  • Add Iron powder (Fe, 5.0 eq) and NH₄Cl (solid, 5.0 eq).

  • Heat to 70°C for 2 hours.

  • Filter hot through Celite.[1] Neutralize filtrate with NaHCO₃.[1] Extract with EtOAc.[1]

Protocol 3: Cyclization to Pyrazolo[3,4-d]pyrimidine

Rationale: This step closes the second ring. Formamide acts as both solvent and C1 source.

Procedure:

  • Take the 5-amino-4-carboxamide intermediate (1.0 eq).[1]

  • Suspend in Formamide (10 volumes).

  • Heat to 180-190°C for 4-6 hours.

    • Note: Reaction is complete when TLC shows disappearance of the fluorescent amine spot.[1]

  • Workup: Cool to RT. Pour onto crushed ice. The product usually precipitates as a solid.[1]

  • Filter, wash with water, and dry.[1]

  • Purification: Recrystallization from EtOH/DMF if necessary.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete activation or hydrolysis of Acid Chloride.[1]Ensure anhydrous conditions.[1] Use Toluene azeotrope. Verify Acid Cl formation by quenching a small aliquot with MeOH (check for Methyl Ester by TLC).
Regio-isomers Starting material impurity.[1]Verify the starting material is 5-nitro and not 3-nitro .[1] The 3-nitro isomer will not cyclize to the [3,4-d]pyrimidine efficiently or will yield the [4,3-d] isomer. Check ¹H NMR: 5-nitro isomer typically has H3 singlet further downfield.[1]
Incomplete Cyclization Temperature too low.Pyrimidine closure requires high energy.[1] Ensure bath temp >180°C. Alternatively, use Triethyl Orthoformate/Ac₂O at reflux for milder conditions.[1]
Solubility Nitro-acid is polar.[1]Use DMF/THF mixtures if DCM solubility is poor during coupling.[1]
References
  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Title: "Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug
    • URL:[Link]

  • Thionyl Chloride Activation Protocols

    • Source: Master Organic Chemistry.[1]

    • Title: "Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides."
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Source: Journal of Organic Chemistry (via CONICET).
    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1]

    • URL:[Link]

  • Compound Data & Safety (PubChem)

    • Source: PubChem (NIH).[1]

    • Title: "Ethyl 1H-pyrazole-4-carboxylate (Related Analog D
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification of "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is the technical guide for the purification of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid . This compound is a critical intermediate, often used in the synthesis of phosphodiesterase inhibitors and other bioactive scaffolds.[1] Its purification is non-trivial due to the presence of regioisomers (3-nitro vs. 5-nitro) and the potential for decarboxylation under thermal stress.[2][3]

Quick Reference: Physicochemical Profile

PropertyValue / Characteristic
Target Molecule This compound
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid proton)
Solubility (Aq.[2][3] Acid) Low (Precipitates at pH < 3)
Solubility (Aq.[1][3] Base) High (Forms carboxylate salt at pH > 8)
Solubility (Organics) Soluble in DMSO, MeOH, warm EtOAc; Sparingly soluble in Hexane, Toluene.[1][3]
Critical Impurities 1-Ethyl-3-nitro-isomer, Unreacted Ester, Decarboxylated byproduct (1-Ethyl-5-nitro-pyrazole).[2][3]

Module 1: Primary Isolation (Acid-Base Extraction)[1][2][3]

The "Workhorse" Protocol For carboxylic acids, relying solely on chromatography is inefficient and often leads to yield loss due to irreversible adsorption on silica.[1] The most robust method for initial cleanup is a pH-swing extraction.[2][3]

Step-by-Step Protocol:

  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.[3]

    • Why? EtOAc is polar enough to dissolve the nitro-pyrazole but immiscible with water.[2][3]

  • Basic Extraction (Targeting the Acid) :

    • Extract the organic layer 2x with saturated Sodium Bicarbonate (NaHCO₃) (pH ~8-9).[1][3]

    • Mechanism: The carboxylic acid deprotonates to form the water-soluble sodium carboxylate salt (

      
      ).[2][3] Neutral impurities (unreacted ester, decarboxylated nitro-pyrazole) remain in the EtOAc layer.[1][3]
      
    • Caution: Evolution of

      
       gas will occur.[3] Vent the separatory funnel frequently.
      
  • Phase Separation :

    • Keep the Aqueous Layer (Contains Product).[3]

    • Keep the Organic Layer (Contains Impurities) for TLC analysis, then discard if devoid of product.[1][3]

  • Acidification & Precipitation :

    • Cool the aqueous layer to 0–5°C in an ice bath.[3]

    • Slowly add 1N HCl or 2N HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as an off-white to pale yellow solid.[2][3]

  • Filtration : Filter the solid, wash with cold water (to remove inorganic salts), and dry under vacuum at 45°C.[1][3]

Workflow Visualization

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Neutral Impurities: Esters, Decarboxylated byproducts) Extract->OrgLayer Phase Separation AqLayer Aqueous Layer (Product as Sodium Salt) Extract->AqLayer Phase Separation Acidify Acidify with HCl to pH 1-2 (0-5°C) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Logical flow for isolating the acidic product from neutral impurities using pH-swing extraction.

Module 2: Recrystallization (Polishing)[1][3][4]

If the acid-base extraction yields a solid that is colored (yellow/orange) or contains regioisomers, recrystallization is required.[1][3]

Recommended Solvent Systems:

  • Ethanol / Water (Preferred for Purity) [1][3]

    • Protocol : Dissolve the solid in boiling Ethanol (95% or absolute). Once dissolved, remove from heat and add hot water dropwise until the solution becomes slightly turbid. Let it cool slowly to room temperature, then to 4°C.

    • Why? The 5-nitro isomer often packs differently than the 3-nitro isomer.[2][3] Slow cooling allows the thermodynamically stable crystal of the major isomer to form while rejecting the minor isomer into the mother liquor.

  • Ethyl Acetate / Hexane (Alternative)

    • Protocol : Dissolve in minimum hot EtOAc. Add Hexane (or Heptane) until cloudiness persists.[1][3] Re-heat to clear, then cool.

    • Note: This is less effective for removing inorganic salts but good for organic impurities.[3]

Module 3: Troubleshooting & FAQs

Q1: My product oiled out instead of precipitating during acidification. What went wrong?

  • Cause : This often happens if the concentration is too high or if the product has a low melting point and the water is too warm (exceeding the MP of the hydrated solid).

  • Fix :

    • Seed it : Add a tiny crystal of pure product if available.[3]

    • Scratch it : Rub the glass wall with a glass rod to induce nucleation.[3]

    • Re-extract : If it remains an oil, extract the acidified aqueous mix back into EtOAc, dry over

      
      , and evaporate. The oil may solidify upon standing or trituration with cold Hexane/Ether.[3]
      

Q2: I suspect I have the 3-nitro isomer contaminating my 5-nitro product. How do I separate them?

  • Diagnostic : Check

    
    H NMR. The proton on the pyrazole ring (C3-H vs C5-H) will have different chemical shifts due to the shielding/deshielding effect of the adjacent nitro group.[2]
    
  • Purification : Regioisomers often have significantly different solubilities.[3] The Ethanol/Water recrystallization (Module 2) is usually effective.[3][4] If that fails, column chromatography is necessary.[1][3]

    • Chromatography Tip: Use 1% Acetic Acid in your mobile phase (e.g., Hexane:EtOAc:AcOH).[1][3] This suppresses the ionization of the carboxylic acid, preventing "streaking" or "tailing" on the silica column [1].

Q3: Can I use silica gel chromatography directly on the crude?

  • Advice : Not recommended as the first step.[3] Carboxylic acids interact strongly with the slightly acidic/polar silanols on silica gel, leading to broad peaks and poor separation.[1] Always perform the Acid-Base extraction (Module 1) first to remove the bulk of non-acidic material.[3]

Q4: The solid is highly colored (orange/red) even after extraction.

  • Cause : Nitro compounds often carry trace colored impurities (azo or nitroso byproducts).[1][3]

  • Fix : Perform a Charcoal Treatment .[3] Dissolve the crude acid in hot Ethanol, add Activated Carbon (5-10 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[3][5][6]

References

  • Separation of Carboxylic Acids via Chromatography . ResearchGate Discussion on Acidic Mobile Phases. Retrieved from

  • Purification of Pyrazoles . WO2011076194A1 - Method for purifying pyrazoles.[2][3] Retrieved from

  • Synthesis of Pyrazole Carboxylic Acids . 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid Data. Retrieved from [1][3]

Sources

Technical Support Center: Navigating Solubility Challenges of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound possesses a complex molecular structure that contributes to its challenging solubility profile. The pyrazole core, while found in many biologically active compounds, has inherently limited water solubility.[1] The presence of a nitro group (-NO2) further increases the molecule's hydrophobicity. While the carboxylic acid moiety (-COOH) can be ionized to enhance aqueous solubility, its effectiveness is highly dependent on the pH of the solution. The ethyl group (-CH2CH3) also adds to the nonpolar character of the compound.

This combination of a planar aromatic ring system, a hydrophobic nitro group, and an ionizable carboxylic acid creates a scenario where the compound's solubility is finely balanced and can be easily influenced by the experimental conditions of your biological assay.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility problems with this compound in my assay?

A1: The most common indicators of solubility issues include:

  • Visible Precipitate: You may observe cloudiness, crystals, or a film in your stock solution or, more commonly, in the final assay plate after dilution into an aqueous buffer.[2] This phenomenon is often referred to as "crashing out."

  • Poor Reproducibility: You might see significant variations in your results between replicate wells or across different experiments.

  • Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.[3]

Q2: I've prepared my stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a classic case of a compound being soluble in a high concentration of an organic solvent but insoluble in the final aqueous assay medium. DMSO is a powerful solvent, but when diluted, the water content of the final solution increases dramatically, and the solubility of your hydrophobic compound can drop below its effective concentration.

To mitigate this, consider the following:

  • Lower the Final DMSO Concentration: A general rule of thumb is to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts.[4]

  • Optimize the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. It is often preferable to prepare an intermediate aqueous solution from your DMSO stock before the final dilution into the assay media, but be mindful that this increases the time the compound is at a high aqueous concentration, potentially promoting precipitation.[3]

  • Pre-warm Your Assay Buffer: Gently warming your aqueous buffer before adding the compound can sometimes help keep it in solution, as solubility often increases with temperature.[2] However, be cautious of the temperature stability of your compound and other assay components like proteins.

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: The carboxylic acid group on your compound is the key to leveraging pH for solubility. Carboxylic acids are weak acids and will exist in either a protonated (less soluble) or deprotonated (more soluble, carboxylate) form depending on the pH of the solution and the compound's pKa.

Caution: Always ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Troubleshooting Guide

Issue 1: My stock solution in 100% DMSO is not clear.
  • Possible Cause: The compound may have very low solubility even in neat DMSO, or you may be trying to prepare a stock solution at a concentration that is too high.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution.

    • Try an Alternative Solvent: If DMSO is not effective, you could try other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or ethanol. Be aware that different solvents can have varying effects on your assay.

    • Reduce the Stock Concentration: Prepare a lower concentration stock solution.

Issue 2: The compound precipitates in the assay plate over time.
  • Possible Cause: The compound may have borderline solubility at the final assay concentration and is slowly coming out of solution.

  • Troubleshooting Steps:

    • Incorporate Pluronic F-127: This non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation. A final concentration of 0.01% is often a good starting point.

    • Reduce the Incubation Time: If your assay protocol allows, reducing the incubation time may help to minimize the time for precipitation to occur.

    • Re-evaluate the Final Concentration: It may be necessary to work at a lower final concentration of the compound where it remains soluble throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh out your this compound.

  • Add the desired volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly.

  • If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and sonicate for 5 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Adjusted Dilution for Improved Solubility
  • Prepare your aqueous assay buffer.

  • Measure the initial pH of the buffer.

  • If the initial pH is neutral or acidic, adjust it to a slightly more alkaline pH (e.g., 7.8, 8.0, or 8.2) using a dilute solution of NaOH (e.g., 0.1 M). Be careful not to overshoot the target pH.

  • Prepare your intermediate dilutions of the compound from the DMSO stock into this pH-adjusted buffer.

  • Add the final dilution to your assay plate containing the other reaction components.

  • Always include a vehicle control with the same final concentration of DMSO and the pH-adjusted buffer to account for any effects of the solvent or pH on your assay.

Data Presentation

Solvent Predicted Solubility Comments
WaterVery LowThe hydrophobic pyrazole ring and nitro group limit aqueous solubility.[2]
DMSOHighA common choice for creating high-concentration stock solutions.
EthanolModerate to HighCan be an alternative to DMSO, but may have different effects on biological systems.
Aqueous Buffers (pH < 6)LowThe carboxylic acid will be predominantly in its less soluble protonated form.
Aqueous Buffers (pH > 8)IncreasedThe carboxylic acid will be deprotonated to the more soluble carboxylate form.

Visualizing the Troubleshooting Workflow

solubility_troubleshooting start Start: Solubility Issue (Precipitate Observed) stock_check Is the 100% DMSO stock solution clear? start->stock_check dilution_issue Issue is with dilution into aqueous buffer. stock_check->dilution_issue Yes stock_protocol Troubleshoot Stock Solution: 1. Gentle Warming/Sonication 2. Try Alternative Solvent (DMF) 3. Lower Stock Concentration stock_check->stock_protocol No ph_adjust Adjust Buffer pH (1-2 units above pKa) dilution_issue->ph_adjust stock_protocol->start Re-evaluate co_solvent Optimize Co-solvent (Final DMSO < 0.5%) ph_adjust->co_solvent Partial Improvement success Solution Clear: Proceed with Assay ph_adjust->success Success co_solvent->success Success failure Still Precipitates: Consider Formulation Strategies (e.g., cyclodextrins) co_solvent->failure Still Precipitates

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Solubility of Things. Pyrazole. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. 2021. Available from: [Link]

  • International Journal of Applied Pharmaceutics.
  • Bevan, C. D., & Lloyd, R. S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 451-458.
  • PubChem. 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

  • PubChem. Pyrazole-4-carboxylic acid. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Available from: [Link]

Sources

Overcoming poor cell permeability of "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Permeability Optimization Guide Ticket ID: #PYR-5N-COOH-PERM Subject: Overcoming Poor Cell Permeability of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Technical Overview & Root Cause Analysis

User Issue: You are observing a lack of potency or target engagement in cellular assays (e.g., cell-based IC50 > 10 µM) despite high potency in biochemical (cell-free) assays for This compound .

The Physicochemical Trap: The failure is likely not due to a lack of intrinsic activity, but a physicochemical liability inherent to this specific scaffold.

  • Ionization (The Primary Barrier): The carboxylic acid at position C4 is a strong hydrogen bond donor/acceptor. However, the nitro group (-NO₂) at position C5 is a potent electron-withdrawing group (EWG).[1] Through inductive effects (-I), it stabilizes the carboxylate anion, significantly lowering the pKa of the acid (estimated pKa ~2.5–3.5).[1]

  • The Result: At physiological pH (7.4), this molecule exists almost exclusively (>99.9%) as a negatively charged carboxylate anion.[1] Charged species cannot passively diffuse through the lipophilic phospholipid bilayer of the cell membrane.

  • Lipophilicity (LogD): While the neutral molecule might have a moderate LogP, the effective distribution coefficient (LogD₇.₄) is extremely low, preventing membrane partitioning.[1]

Troubleshooting Guide: The Prodrug Strategy

The most robust solution to this issue is the Ester Prodrug Strategy . By masking the carboxylic acid, you neutralize the negative charge, allowing passive diffusion.[2] Once inside the cell, ubiquitous intracellular esterases (e.g., carboxylesterase 1/2) hydrolyze the ester, releasing the active parent acid.[1]

Protocol A: Synthesis of the Ethyl Ester Prodrug

Recommended for: Initial cellular validation.

Why Ethyl? Simple ethyl esters are often sufficient for pyrazoles. They are lipophilic enough to cross membranes but labile enough for hydrolysis.

Synthetic Workflow:

  • Reagents: this compound (1 eq), Ethanol (excess, solvent), Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat.).[1]

  • Procedure:

    • Dissolve the parent acid in anhydrous ethanol.

    • Cool to 0°C. Dropwise add thionyl chloride (creates in situ HCl).[1]

    • Reflux for 2–4 hours (Monitor by TLC/LC-MS; the acid peak should disappear).

    • Concentrate in vacuo.

    • Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate.

  • QC Check: Verify the product is neutral (check retention time shift in LC-MS).

Protocol B: The "Soft" Prodrug (POM/AM Esters)

Recommended for: If the ethyl ester is too stable (slow hydrolysis).[1]

If the steric bulk of the nitro group at C5 hinders esterase attack on the C4-ethyl ester, use a more labile "soft" ester like Pivaloyloxymethyl (POM) or Acetoxymethyl (AM) .[1] These degrade via chemical hydrolysis or rapid enzymatic cleavage.

Mechanism of Action Diagram:

ProdrugMechanism cluster_0 Cellular Uptake Pathway Extracellular Extracellular Space (pH 7.4) Prodrug_Out Prodrug (Neutral) High Permeability Membrane Cell Membrane (Lipid Bilayer) Prodrug_In Prodrug (Neutral) Membrane->Prodrug_In Entry Intracellular Intracellular Cytosol (pH 7.2) Prodrug_Out->Membrane Passive Diffusion Enzyme Esterases (Hydrolysis) Prodrug_In->Enzyme Substrate Binding ActiveDrug Active Acid (Anion) Trapped inside Enzyme->ActiveDrug Cleavage

Caption: Figure 1. The "Trojan Horse" mechanism. The neutral ester permeates the membrane and is trapped intracellularly upon hydrolysis to the active anionic species.

Experimental Validation Protocols

Do not assume the prodrug works. You must validate intracellular release .

Experiment 1: The "Wash-Out" LC-MS Assay

Objective: Confirm the parent acid is accumulating inside the cell.[1]

  • Seed Cells: HeLa or CHO cells in 6-well plates.

  • Treat: Incubate with Prodrug (10 µM) for 1, 2, and 4 hours.

  • Wash: Aspirate media. Wash 3x with ice-cold PBS (removes extracellular drug).[1]

  • Lyse: Add Methanol:Water (80:20) to lyse cells and precipitate proteins.

  • Analyze: Centrifuge and inject supernatant into LC-MS/MS.

  • Success Criteria: You should detect the Parent Acid mass (m/z ~184 [M-H]⁻), not just the Prodrug.[1]

Experiment 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use a PAMPA-Lipid kit at pH 7.4.[1]

  • Control: Parent Acid (Expect Pe < 1 x 10⁻⁶ cm/s).

  • Test: Ethyl Ester Prodrug (Expect Pe > 5 x 10⁻⁶ cm/s).

Data Summary Table: Expected Physicochemical Shifts

PropertyParent Acid (1-Ethyl-5-nitro...)[1]Ethyl Ester ProdrugImpact
MW ~185.14 Da~213.19 DaNegligible
Charge (pH 7.4) -1 (Anionic)0 (Neutral)Critical for Entry
LogD (pH 7.4) < 0.5 (Estimated)> 2.0 (Estimated)Enables Diffusion
Solubility High (Aqueous)Low (Requires DMSO stock)Formulation Change

Frequently Asked Questions (FAQs)

Q1: Will the nitro group interfere with the esterase cleavage?

  • Answer: The nitro group at C5 is sterically adjacent to the C4-carboxylate.[1] This ortho-like substitution can slow down enzymatic hydrolysis due to steric hindrance.[1] If the ethyl ester is inactive in cells (but permeable), the esterases might not be cleaving it fast enough.[1]

  • Fix: Switch to a Methyl ester (smaller) or a POM ester (the cleavage site is further away from the steric bulk).[1]

Q2: Can I just use DMSO to force the acid in?

  • Answer: No. DMSO increases solubility but does not mask the negative charge. The electrostatic repulsion between the anionic drug and the negatively charged phosphate headgroups of the membrane is too strong to be overcome by solvent effects alone.

Q3: Is the nitro group stable?

  • Answer: Generally, yes. However, in highly reducing intracellular environments (e.g., hypoxic cancer cells), the nitro group can be reduced to an amine (-NH₂) or hydroxylamine by nitroreductases.[1] This would fundamentally change the pharmacology of your molecule. Always run a control to check for the amino-metabolite (MW ~155 Da).[1]

Decision Tree for Optimization

OptimizationTree Start Start: Poor Cell Potency CheckBiochem Is Biochemical Potency (Cell-Free) Good? Start->CheckBiochem Stop Stop: Re-optimize Ligand Binding CheckBiochem->Stop No PermeabilityIssue Likely Permeability Issue CheckBiochem->PermeabilityIssue Yes MakeEster Synthesize Ethyl Ester Prodrug PermeabilityIssue->MakeEster CellAssay Test in Cell Assay MakeEster->CellAssay Works Success: Potency Recovered CellAssay->Works IC50 < 1µM Fails Still Inactive? CellAssay->Fails IC50 > 10µM CheckUptake Run LC-MS Uptake Assay Fails->CheckUptake NoEntry No Entry Detected: Try POM/AM Ester CheckUptake->NoEntry EntryNoHydrolysis Entry Detected but No Acid: Steric Hindrance (Try Methyl Ester) CheckUptake->EntryNoHydrolysis

Caption: Figure 2. Troubleshooting logic flow. Distinguishing between lack of entry vs. lack of bioactivation is critical.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.[1] Link

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Permeability and pKa). Link

  • PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information. Link[1]

  • Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 31(10), 897–926.[1] Link[1]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid, with a specific focus on the identification and management of reaction byproducts. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring the integrity and purity of your target compound.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of this compound typically involves a multi-step process, often starting from a pyrazole precursor that undergoes nitration. The reaction conditions at each stage are critical and can lead to the formation of various byproducts. Understanding the underlying chemistry is the first step in effective troubleshooting.

FAQ 1: What is the common synthetic route for this compound and where do byproducts typically arise?

A common and effective method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] For the target molecule, a plausible route involves the synthesis of an ethyl 1-ethyl-1H-pyrazole-4-carboxylate precursor, followed by nitration and subsequent hydrolysis of the ester.

Byproducts can be introduced at several stages:

  • Pyrazole Ring Formation: The initial cyclocondensation to form the pyrazole ring can sometimes result in regioisomers, especially if unsymmetrical dicarbonyl compounds are used.[1] Incomplete cyclization might also leave pyrazoline intermediates as impurities.[1]

  • Nitration Step: This is the most critical stage for byproduct formation. The nitrating agent and reaction conditions (temperature, acid concentration) must be carefully controlled. Over-nitration can lead to dinitro- or trinitro-pyrazole species. Positional isomers, where the nitro group is introduced at a different position on the pyrazole ring, are also a significant possibility.

  • Hydrolysis: Incomplete hydrolysis of the ethyl ester will result in the corresponding ethyl 1-ethyl-5-nitro-1H-pyrazole-4-carboxylate as a significant impurity in the final product.

Synthesis_and_Byproducts Start Ethyl Acetoacetate + Ethyl Hydrazine Precursor Ethyl 1-ethyl-1H-pyrazole-4-carboxylate Start->Precursor Knorr Synthesis Byproduct1 Regioisomeric Pyrazole Start->Byproduct1 Side Reaction Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target 1-Ethyl-5-nitro-1H- pyrazole-4-carboxylic acid Hydrolysis Hydrolysis (e.g., NaOH, then H+) Nitration->Hydrolysis Byproduct2 Positional Isomer (e.g., 4-nitro) Nitration->Byproduct2 Side Reaction Byproduct3 Over-nitrated Species Nitration->Byproduct3 Side Reaction Hydrolysis->Target Byproduct4 Incomplete Hydrolysis (Ester) Hydrolysis->Byproduct4 Incomplete Reaction

Caption: Synthetic pathway and potential byproduct formation.

FAQ 2: What are the most likely isomeric byproducts, and how do they form?

The most probable isomeric byproduct is 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid .[2][3] The formation of this isomer versus the desired 5-nitro isomer is highly dependent on the directing effects of the substituents on the pyrazole ring during the electrophilic nitration. The ethyl group at the 1-position and the carboxylic acid (or ester) at the 4-position will influence the electron density and steric accessibility of the C3 and C5 positions.

Another potential isomer is the 3-nitro variant. The relative amounts of these isomers will depend on the precise reaction conditions.

FAQ 3: My reaction mixture is intensely colored (yellow/red). Is this normal, and what could be the cause?

The presence of nitro groups, especially in conjugated systems, often imparts color. Therefore, a yellow to reddish hue in the reaction mixture and the crude product is not unusual. However, intensely dark or tarry residues can indicate significant decomposition or the formation of highly colored impurities due to side reactions involving the hydrazine starting material or over-nitration.[1]

Section 2: Troubleshooting and Byproduct Identification

Effective troubleshooting requires a systematic approach to identify the nature of the impurity and then modify the reaction or purification strategy accordingly.

Troubleshooting Guide: Unexpected Byproducts Detected
Symptom Possible Cause(s) Recommended Action(s)
Multiple spots on TLC with similar Rf values Formation of regioisomers or positional isomers.1. Optimize Chromatography: Use a less polar solvent system to improve separation on the TLC plate. 2. Spectroscopic Analysis: Proceed with NMR and MS analysis of the mixture to identify the components. 3. Fractional Crystallization: If the product is a solid, attempt recrystallization from different solvents to selectively crystallize the desired isomer.
NMR spectrum shows duplicate sets of peaks for the desired product. Presence of regioisomers.[1]1. 2D NMR: Perform COSY and HMBC experiments to establish the connectivity of the unexpected peaks. 2. Compare with Literature: Search for reported NMR data for potential isomers.[4][5] 3. Re-evaluate Synthesis: If separation is difficult, consider alternative synthetic routes that offer better regioselectivity.
Mass spectrum shows a peak corresponding to the starting material or an intermediate. Incomplete reaction.1. Reaction Monitoring: Increase reaction time and monitor by TLC or LC-MS until the starting material is consumed. 2. Reagent Stoichiometry: Ensure the correct stoichiometry of reagents is used. 3. Temperature Control: Verify that the reaction is being conducted at the optimal temperature.
Mass spectrum shows a peak with a higher mass than the expected product. Over-nitration (dinitration) or other side reactions.1. Modify Nitration Conditions: Reduce the concentration of the nitrating agent, lower the reaction temperature, or decrease the reaction time. 2. Purification: Utilize column chromatography to separate the higher molecular weight impurity.
Experimental Protocol: Byproduct Identification using NMR and Mass Spectrometry

This protocol outlines the steps for analyzing a crude reaction mixture suspected of containing byproducts.

Objective: To identify the chemical structures of the major components in the crude product.

Materials:

  • Crude reaction product

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR tubes

  • Vials for mass spectrometry samples

  • Solvents for MS (e.g., acetonitrile, methanol with 0.1% formic acid)

Procedure:

  • Sample Preparation for NMR:

    • Dissolve a small amount (5-10 mg) of the crude product in a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to get an initial overview of the components and their relative ratios based on peak integration.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • If isomeric byproducts are suspected, perform 2D NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the pyrazole ring and its substituents.

  • Sample Preparation for Mass Spectrometry:

    • Dissolve a small amount of the crude product in a suitable solvent for mass spectrometry.

    • Perform serial dilutions to obtain a final concentration appropriate for the instrument (typically in the µg/mL to ng/mL range).

  • Mass Spectrometry Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements.

    • Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ions of all components.

    • Perform MS/MS (tandem mass spectrometry) on the major ions to obtain fragmentation patterns, which can provide structural information.

  • Data Analysis:

    • NMR: Compare the chemical shifts and coupling constants of the major signals with literature values for the expected product and potential isomers.[4][5] Use the 2D NMR data to piece together the structures of the unknown byproducts.

    • MS: Determine the elemental composition of the parent ions from the accurate mass data. Analyze the fragmentation patterns to confirm the proposed structures.

Byproduct_ID_Workflow Crude_Product Crude Reaction Product TLC Initial Analysis (TLC) Crude_Product->TLC NMR NMR Spectroscopy (1H, 13C, 2D) TLC->NMR MS Mass Spectrometry (HRMS, MS/MS) TLC->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Byproduct Structure(s) Identified Data_Analysis->Structure_Confirmed Optimize Optimize Reaction/ Purification Structure_Confirmed->Optimize

Caption: Workflow for byproduct identification.

Section 3: Purification Strategies

Once the major byproducts have been identified, an appropriate purification strategy can be developed.

FAQ 4: What is the best way to purify this compound from its isomers?

The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol can be used. The polarity of the isomers may differ slightly, allowing for their separation.

  • Recrystallization: If the crude product is a solid, fractional recrystallization can be attempted. Experiment with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that selectively dissolves one isomer over the other.

  • Preparative HPLC: For high-purity requirements and small-scale separations, preparative high-performance liquid chromatography (HPLC) is a powerful option.

FAQ 5: How can I remove unreacted starting material or incompletely hydrolyzed ester?
  • Unreacted Ethyl 1-ethyl-1H-pyrazole-4-carboxylate: This starting material is less polar than the carboxylic acid product. Column chromatography is very effective for this separation.

  • Incompletely Hydrolyzed Ester (Ethyl 1-ethyl-5-nitro-1H-pyrazole-4-carboxylate):

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the ester will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

    • Repeat Hydrolysis: Subjecting the crude product to the hydrolysis conditions again can drive the reaction to completion.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. (2025, December 23). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Unknown Source. (n.d.). Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
  • STEM Journal. (2025, September 5). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Santa Cruz Biotechnology. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | CAS 494791-30-9 | SCBT.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 401906-11-4.
  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221.
  • MedChemExpress. (n.d.). Ethyl 1H-pyrazole-4-carboxylate (4-Ethoxycarbonylpyrazole) | Biochemical Reagent.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACG Publications. (2025, November 11). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Benchchem. (n.d.). 5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 4-pyrazolecarboxylate 99 37622-90-5.
  • PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • ResearchGate. (2025, August 5). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270.
  • Google Patents. (2020, June 5). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • De Gruyter. (2025, December 6). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.

Sources

Improving stability of "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its handling and use.

Troubleshooting Guides & FAQs

Question 1: My solution of this compound is showing a decrease in concentration over time, even when stored at 4°C. What could be the cause?

A gradual loss of the parent compound in solution can be attributed to several factors, primarily related to the pH of the solution and potential microbial contamination.

Underlying Chemistry: The pyrazole ring system and the carboxylic acid moiety are susceptible to pH-dependent degradation. While pyrazoles are generally aromatic and relatively stable, the presence of both an electron-withdrawing nitro group and a carboxylic acid can influence ring stability. More importantly, the carboxylic acid's acidity is a key factor. The pKa of pyrazole-4-carboxylic acid is a good starting point for understanding its behavior[1][2]. For substituted pyrazole carboxylic acids, pKa values can range from approximately 3.5 to 6.5[3][4]. At a pH above the pKa, the carboxylate anion is the predominant species, which can alter the compound's stability profile.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock solution and any buffered experimental solutions.

  • Buffer Selection: If you are using a non-buffered solvent (e.g., water or saline), consider preparing your solutions in a suitable buffer. For this compound, a buffer system that maintains the pH between 4 and 6 is recommended to ensure the carboxylic acid is primarily in its protonated form.

  • Microbial Contamination: If the solution was not prepared under sterile conditions, microbial growth could be a factor. Filter-sterilize your solution through a 0.22 µm filter and store it in a sterile container.

Preventative Measures:

  • Always prepare solutions using a buffer system. A citrate or acetate buffer is a good starting point.

  • Prepare fresh solutions for critical experiments.

  • For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Question 2: I've noticed a yellowing of my solution upon storage or exposure to light. What is the likely cause and how can I prevent it?

The yellowing of solutions containing nitroaromatic compounds is often an indication of degradation, particularly photochemical reactions.

Underlying Chemistry: Nitroaromatic compounds are known to be sensitive to light[5]. The nitro group can absorb UV and visible light, leading to the formation of reactive excited states. These can undergo various reactions, including rearrangement to nitrites, which can lead to further degradation products, often colored[6]. The pyrazole ring itself can also undergo photochemical isomerization, although this is a less common pathway[7].

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to protect it from light.

  • Analytical Confirmation: To confirm photodegradation, you can run an HPLC analysis of a light-exposed sample and compare it to a sample that has been kept in the dark. A new peak or a decrease in the main peak area in the light-exposed sample would suggest photodegradation.

Preventative Measures:

  • Always store solutions of this compound in amber vials or containers wrapped in aluminum foil.

  • Minimize the exposure of your solutions to ambient light during experimental procedures.

  • For highly sensitive experiments, work under low-light conditions.

Question 3: I am conducting experiments at elevated temperatures and observing a rapid loss of my compound. What is the likely degradation pathway?

At elevated temperatures, the most probable degradation pathway for this compound is thermal decarboxylation.

Underlying Chemistry: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) upon heating[8][9]. This reaction is often facilitated by high temperatures, and the presence of electron-withdrawing or -donating groups on the aromatic ring can influence the rate of this process. While many aromatic acids require high temperatures for decarboxylation, the stability can vary significantly based on the specific heterocyclic system and substituents[10].

Troubleshooting Steps:

  • Temperature Reduction: If your experimental protocol allows, reduce the temperature.

  • Time Course Analysis: If high temperatures are necessary, perform a time-course experiment to determine the rate of degradation at that temperature. This will help you to establish a time window within which your experiments will be valid.

  • Headspace Analysis: For advanced analysis, you could use gas chromatography (GC) to detect the presence of CO2 in the headspace of a heated sample, which would confirm decarboxylation.

Preventative Measures:

  • Avoid unnecessary heating of the compound in solution.

  • If heating is required, use the lowest effective temperature for the shortest possible duration.

  • Consider if a different, more thermally stable compound could be used in your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Buffer Preparation: Prepare a 100 mM sodium citrate buffer at pH 5.0. Filter through a 0.22 µm filter.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the citrate buffer to the solid to achieve the desired final concentration. Vortex gently until fully dissolved.

  • Storage: Store the stock solution in an amber vial at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to assess the purity and degradation of this compound.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways A 1-Ethyl-5-nitro-1H- pyrazole-4-carboxylic acid B 1-Ethyl-5-nitro-1H-pyrazole (Decarboxylation Product) A->B Heat C 1-Ethyl-5-amino-1H- pyrazole-4-carboxylic acid (Reduction Product) A->C Reducing Agents D Photodegradation Products A->D Light (UV/Vis)

Caption: Major potential degradation routes for the target compound.

Stability Testing Workflow

Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in Desired Buffer B Aliquot into multiple vials A->B C Control (4°C, Dark) B->C D Elevated Temp (e.g., 40°C, 60°C) B->D E Light Exposure (ICH Q1B) B->E F Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) B->F G Withdraw samples at time points (0, 2, 4, 8, 24 hr) H HPLC Analysis G->H I Assess % Remaining & Degradant Peaks H->I

Caption: A typical workflow for assessing compound stability under various stress conditions.

References

  • Fiveable. (2025, August 15). Thermal decarboxylation Definition. [Link]

  • Google Patents. (n.d.).
  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC. [Link]

  • Ostap, O. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. [Link]

  • YouTube. (2025, May 1). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical instability of 1-nitropyrene, 3-nitrofluoranthene, 1,8-dinitropyrene and their parent polycyclic aromatic hydrocarbons. PubMed. [Link]

  • ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • National Center for Biotechnology Information. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2010, December 15). PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. PMC. [Link]

  • ResearchGate. (2025, August 7). The Photochemical Isomerization of Pyrazoles: An AB Initio Study. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis from the lab bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and safety protocols.

The synthesis of this molecule, while conceptually straightforward, involves a highly exothermic nitration step that demands rigorous control and a deep understanding of reaction kinetics and thermal hazards. This guide aims to equip you with the necessary knowledge to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up synthesis. Each issue is presented in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: We are experiencing a significant drop in yield for the final nitration step upon moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

A1: A drop in yield during scale-up is a common but multifaceted problem. The primary culprits are often related to inadequate control over mass and heat transfer, which become more pronounced in larger vessels.

Potential Causes & Solutions:

  • Poor Heat Transfer and Localized Hotspots:

    • Causality: The surface-area-to-volume ratio decreases dramatically as reactor size increases.[1] This means a larger reactor cannot dissipate heat as efficiently as a small flask. Nitration reactions are highly exothermic, and poor heat removal can lead to localized "hotspots" where the temperature is significantly higher than the bulk.[2] These hotspots can cause degradation of the starting material, product, and reagents, or trigger dangerous side reactions, all of which lower the yield.

    • Solution:

      • Characterize Thermal Profile: Before scale-up, use Reaction Calorimetry (RC) to determine the heat of reaction (ΔHr) and the maximum temperature of the synthesis reaction (MTSR).[1][3] This data is crucial for designing an adequate cooling system.

      • Controlled Reagent Addition: Do not add the nitrating agent (e.g., mixed acid) all at once. Implement a slow, controlled addition rate with continuous monitoring of the internal temperature. The addition rate should be tied to the cooling capacity of the reactor to prevent heat accumulation.

      • Improve Agitation: Ensure the reactor's agitation system is sufficient to maintain a homogenous mixture and facilitate heat transfer to the reactor walls. Poor mixing can create stagnant zones where heat builds up.

  • Inefficient Mass Transfer (Mixing):

    • Causality: In a large volume, achieving uniform concentration of reactants is more challenging. If the nitrating agent is not dispersed quickly, localized areas of high concentration can lead to over-nitration (formation of dinitro- aund other impurities) or other side reactions.[2]

    • Solution:

      • Agitator Design: Use an agitator designed for the specific viscosity and geometry of your reaction mass. A pitched-blade turbine or similar impeller that promotes both axial and radial flow is often effective.

      • Addition Point: Introduce the nitrating agent below the surface of the reaction mixture, close to the agitator, to ensure rapid dispersion. Avoid adding it directly onto the surface where it can react uncontrollably before being mixed in.

Q2: During the nitration of 1-Ethyl-1H-pyrazole-4-carboxylic acid, we are observing the formation of an unwanted isomer. How can we improve the regioselectivity for the desired 5-nitro product?

A2: Regioselectivity in pyrazole nitration is dictated by the electronic properties of the substituents on the ring. The ethyl group at the N1 position and the carboxylic acid at the C4 position are both electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution. However, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.

Controlling Factors & Solutions:

  • Understanding Directing Effects:

    • Causality: The N1-ethyl group and C4-carboxylic acid group deactivate the ring, but the lone pair on the N2 atom can still direct electrophilic attack. The nitration typically occurs at the C3 or C5 position. The precise outcome depends heavily on the reaction conditions.

    • Solution:

      • Choice of Nitrating Agent: The "hardness" of the nitrating system can influence selectivity. A standard mixed acid system (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺) and is a common choice.[4] Milder nitrating agents, like acetyl nitrate or nitronium tetrafluoroborate, could be explored at a small scale to see if they offer better selectivity, though they may require different reaction conditions.

      • Temperature Control: Lowering the reaction temperature (e.g., maintaining at 0-5 °C) often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Higher temperatures can provide enough energy to overcome activation barriers for multiple reaction pathways, leading to a mixture of isomers.[2]

      • Solvent Effects: While nitrations are often run in the acidic medium itself, the choice of a co-solvent can sometimes influence regioselectivity. However, this is less common for mixed-acid nitrations.

  • Workflow for Optimization:

    • Scouting Experiments: At a lab scale (100-250 mL), perform a design of experiments (DoE) to screen the effects of temperature, addition time, and stoichiometry of the nitrating agent.

    • In-Process Control (IPC): Use HPLC or LC-MS to monitor the reaction progress and the ratio of desired product to impurities. This will help identify the optimal conditions to maximize selectivity.

Q3: We are concerned about the risk of a thermal runaway reaction during the scale-up of the nitration. What are the critical safety procedures we must implement?

A3: This is the most critical concern for scaling up any nitration process. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a self-accelerating cycle of increasing temperature and reaction rate, which can result in explosion.[1]

Mandatory Safety Protocols:

  • Thorough Hazard Evaluation:

    • Calorimetry: Before any scale-up, perform calorimetry studies (DSC, ARC) on the starting materials, intermediates, final product, and reaction mixtures to determine onset temperatures for decomposition and the energy released.[1] This data helps define the safe operating temperature limits.

    • Identify Worst-Case Scenarios: Evaluate the consequences of a cooling failure, agitator failure, or incorrect reagent charge. The adiabatic temperature rise (ΔTad) should be calculated to ensure the maximum potential temperature does not exceed the decomposition temperature of any component in the mixture.[5]

  • Robust Engineering Controls:

    • Reactor and Cooling System: The reactor must be appropriately sized with a cooling system capable of handling the total heat flow of the reaction, with a built-in safety margin.

    • Redundant Monitoring: Use multiple, independent temperature probes (thermocouples) to monitor both the reaction mass and the cooling jacket temperature.

    • Emergency Quenching/Dumping: Have a documented and tested plan for emergency quenching (adding a cold, inert solvent to stop the reaction) or dumping the reactor contents into a larger, pre-chilled vessel if control is lost.

  • Strict Procedural Controls:

    • Controlled Addition: The addition of the nitrating agent must be slow and precisely controlled. The rate should be immediately stopped if the temperature deviates from the setpoint.[1]

    • Reverse Addition: Consider adding the pyrazole substrate to the nitrating acid (reverse addition). While this can sometimes present its own challenges, it ensures that the highly reactive nitrating agent is never in excess, which can be a safer approach.

    • Training: Ensure all operators are thoroughly trained on the specific hazards of the reaction, the normal operating procedures, and the emergency response plan.

Parameter Significance in Safety Measurement Tool
Heat of Reaction (ΔHr) Determines the total cooling duty required.[1]Reaction Calorimetry (RC1e)
Adiabatic Temp. Rise (ΔTad) Predicts the maximum temperature in case of cooling failure.Calculated from ΔHr and heat capacity.
TMRad (Time to Max Rate) Time available for corrective action after cooling failure.[1]Accelerating Rate Calorimetry (ARC)
Onset Decomposition Temp. The temperature at which materials begin to exothermically decompose.Differential Scanning Calorimetry (DSC)
Q4: The final product, this compound, is difficult to purify at a large scale. What purification strategies are recommended?

A4: Purifying polar, acidic, and potentially thermally sensitive nitro compounds can be challenging. The choice of method depends on the nature of the impurities.

Recommended Purification Workflows:

  • Acid-Base Extraction/Washing:

    • Principle: This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE).

      • Wash the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble sodium salt. Neutral impurities will remain in the organic layer.

      • Separate the aqueous layer, and if necessary, wash it again with fresh organic solvent to remove any remaining impurities.

      • Slowly acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH well below the pKa of the product, causing it to precipitate out.[6]

      • Filter the solid, wash with cold water to remove salts, and dry thoroughly.

  • Recrystallization:

    • Principle: This is the most common method for purifying solid organic compounds. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.

    • Solvent Screening: Screen a range of solvents such as ethanol, isopropanol, acetic acid, or toluene/heptane mixtures to find the optimal system.[6]

    • Scale-Up Consideration: Ensure that the volume of solvent required is practical for the scale of operation. Cooling should be slow and controlled to promote the growth of pure crystals rather than rapid precipitation which can trap impurities.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for this synthesis?

A: The most logical precursor is 1-Ethyl-1H-pyrazole-4-carboxylic acid or its corresponding ester, Ethyl 1-ethyl-1H-pyrazole-4-carboxylate . The synthesis of the pyrazole core itself can be achieved through several methods, often involving the condensation of a hydrazine derivative (ethylhydrazine) with a 1,3-dicarbonyl equivalent.[7] It is crucial to use a high-purity starting material for the nitration step, as impurities can catalyze side reactions or decomposition.

Q: Can this reaction be performed using continuous flow chemistry for improved safety?

A: Absolutely. Continuous flow chemistry is an excellent strategy for enhancing the safety of hazardous reactions like nitration.[1] The small reactor volume and high surface-area-to-volume ratio allow for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway. It also allows for precise control over reaction time and mixing, which can lead to higher yields and selectivity. While the initial setup cost is higher, the safety and process control benefits are significant for large-scale production.

Q: What analytical techniques are essential for monitoring this process?

A: A robust analytical strategy is key to a successful and safe scale-up.

  • In-Process Control (IPC):

    • HPLC/UPLC: The primary tool for monitoring the reaction progress. It can quantify the consumption of starting material, the formation of the product, and the generation of key impurities (e.g., isomers, over-nitrated byproducts).

    • FT-IR/Raman (PAT): Process Analytical Technology (PAT) tools like in-situ spectroscopy can provide real-time monitoring of reactant and product concentrations without the need for sampling.

  • Final Product QC:

    • HPLC/UPLC: To determine final purity and assay.

    • NMR (¹H, ¹³C): To confirm the structure and isomeric purity.

    • DSC: To confirm the melting point and assess thermal stability.

    • Karl Fischer Titration: To determine water content.

Visualizations & Workflows

General Synthesis & Nitration Workflow

The following diagram outlines the key steps and decision points in the synthesis and purification process.

cluster_0 Part 1: Pyrazole Synthesis cluster_1 Part 2: Nitration (Scale-Up Focus) cluster_2 Part 3: Product Work-Up & Purification start Precursors (e.g., Ethylhydrazine, Dicarbonyl) pyrazole_synth Pyrazole Ring Formation (Cyclocondensation) start->pyrazole_synth pyrazole_purify Purification (Distillation/Crystallization) pyrazole_synth->pyrazole_purify precursor_qc QC Check: 1-Ethyl-1H-pyrazole- 4-carboxylic acid pyrazole_purify->precursor_qc High Purity Substrate nitration Nitration Reaction (HNO3/H2SO4, <10°C) precursor_qc->nitration quench Reaction Quench (e.g., Ice Water) nitration->quench thermal_risk Critical Control Point: - Temp Monitoring - Slow Addition - Efficient Agitation nitration->thermal_risk isolation Crude Product Isolation (Filtration) quench->isolation purification Purification (Acid-Base Wash & Recrystallization) isolation->purification final_qc Final QC & Drying purification->final_qc

Caption: High-level workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low yield during scale-up.

end_node end_node action_node action_node start Low Yield Observed During Scale-Up check_purity Starting Material Purity Confirmed? start->check_purity check_stoich Stoichiometry Correct? check_purity->check_stoich Yes action_node_purity Action: Re-purify starting material. check_purity->action_node_purity No check_temp Temp Profile Within Limits? check_mixing Agitation Effective? check_temp->check_mixing Yes action_node_temp Action: Review calorimetry data. Improve cooling efficiency. Reduce addition rate. check_temp->action_node_temp No end_node_side_reactions Root Cause Likely: Side Reactions/ Degradation. Investigate byproducts via HPLC/MS. check_mixing->end_node_side_reactions Yes action_node_mixing Action: Model mixing (CFD if possible). Modify agitator speed/design. check_mixing->action_node_mixing No check_stoich->check_temp Yes action_node_stoich Action: Verify reagent charges and concentrations. check_stoich->action_node_stoich No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Genin, M. J., Biles, C., Keiser, B. J., Poppe, S. M., Swaney, S. M., Tarpley, W. G., Yagi, Y., & Romero, D. L. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Medicinal Chemistry.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • ResearchG
  • MDPI. (n.d.).
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.).
  • Molbase. (n.d.). Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Chemical Synthesis Database. (n.d.).
  • ACS Publications. (2021).
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (n.d.).
  • LookChem. (n.d.).
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Organic Letters. (2019).
  • European Patent Office. (n.d.). Preparation of nitro compounds by vapor phase nitration of carboxylic acid - EP 0146204 A2.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • Google Patents. (n.d.).

Sources

Technical Support Center: Recrystallization of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NIT-005 Status: Active Assigned Specialist: Senior Application Scientist

Technical Overview & Compound Profile

Welcome to the technical guide for the purification of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid . This compound is a critical intermediate, often utilized in the synthesis of pharmaceutical scaffolds (similar to PDE5 inhibitors). Its purification presents unique challenges due to the competing polarity of the carboxylic acid motif (hydrophilic) and the nitro-aromatic core (lipophilic), as well as the potential for regioisomeric impurities (3-nitro vs. 5-nitro).

Physicochemical Profile
PropertyDescriptionImplications for Recrystallization
Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH), N-EthylHigh polarity; capable of H-bonding.
Acidity (pKa) ~3.0 – 3.8 (Predicted)Soluble in basic aqueous media; precipitates in acid.
Solubility Soluble in alcohols, EtOAc, THF. Insoluble in non-polar alkanes and acidic water.Ideal for mixed-solvent recrystallization.
Thermal Stability Nitro groups are energetic.[1]Avoid prolonged heating above 100°C. Risk of decomposition.

Solvent Selection Matrix

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the lattice energy of the crystal.

Solvent SystemRoleSuitabilityMechanism
Ethanol / Water Primary Choice ⭐⭐⭐⭐⭐High Yield. The compound dissolves in hot ethanol; water acts as the anti-solvent to force crystallization upon cooling.
Ethyl Acetate / Hexane Secondary Choice⭐⭐⭐⭐High Purity. Good for removing non-polar organic impurities (oils/tars).
Methanol Alternative⭐⭐⭐Good solubility, but often requires very low temperatures (-20°C) to induce high yield precipitation.
Toluene Azeotrope⭐⭐Useful primarily for drying (removing water) rather than bulk crystallization.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Reprecipitation (Pre-Purification)

Use this method if your crude material is dark, sticky, or contains significant non-acidic impurities.

  • Dissolution: Suspend crude solid in 10% aqueous NaOH (or Na₂CO₃). Stir until fully dissolved.

    • Why: The carboxylic acid forms a water-soluble sodium salt. Non-acidic impurities remain insoluble.

  • Filtration: Filter the solution through Celite to remove insoluble tars/solids.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2.

  • Collection: The product will precipitate as a solid.[1] Filter and wash with cold water.[1]

Protocol B: Thermal Recrystallization (Final Polish)

Use this method for final purification to achieve >98% HPLC purity.

  • Preparation: Place the dried solid in a round-bottom flask equipped with a reflux condenser.

  • Solvation: Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

    • Note: If the solution is colored (dark orange/brown), add activated charcoal (5 wt%), reflux for 10 mins, and filter hot.

  • Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then chill in an ice bath (0–4°C) for 1 hour.

  • Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture. Dry under vacuum at 45°C.

Workflow Visualization

RecrystallizationWorkflow Start Crude 1-Ethyl-5-nitro-1H-pyrazole-4-COOH Dissolve Dissolve in boiling Ethanol (Reflux) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Filter Hot CheckColor->Charcoal Yes AddWater Add warm Water dropwise until turbid CheckColor->AddWater No Charcoal->AddWater Clear Add minimal Ethanol to clear turbidity AddWater->Clear Cool Cool slowly to RT, then 0°C Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/H2O Filter->Wash Dry Dry in Vacuum Oven (45°C) Wash->Dry

Caption: Step-by-step decision workflow for the thermal recrystallization of nitro-pyrazole carboxylic acids.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What happened?

Diagnosis: The solution exceeded the "metastable limit" too quickly, or the solvent polarity gap is too wide. This is common with nitro compounds which have low melting points relative to their boiling points. Corrective Action:

  • Reheat: Redissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add slightly more Ethanol to dilute the mixture.

  • Seed: Cool the clear solution very slowly. When it reaches ~40°C, add a "seed crystal" of pure product to provide a nucleation surface.

  • Agitation: Stir slowly; rapid stirring can induce oiling.

Q2: I suspect I have the wrong isomer (3-nitro vs. 5-nitro). How do I separate them?

Diagnosis: In the synthesis of N-alkyl nitro-pyrazoles, regioisomers are common. The 5-nitro isomer is often less soluble than the 3-nitro isomer in non-polar solvents due to steric hindrance and dipole moments. Corrective Action:

  • Switch Solvent: Try recrystallizing from Ethyl Acetate/Hexane . The 5-nitro isomer typically crystallizes out first.

  • Check Proton NMR: The position of the proton on the pyrazole ring (if any) or the splitting pattern of the ethyl group protons can differ slightly due to the shielding effect of the adjacent nitro group.

Q3: The crystals are retaining a yellow color. Is this an impurity?

Diagnosis: Nitro compounds are inherently yellow. However, a dark orange or brown hue indicates oxidation products or azo-coupling impurities. Corrective Action:

  • Charcoal Treatment: As described in the SOP, use activated carbon.

  • Acid Wash: Ensure the final wash is slightly acidic (0.1 M HCl) to prevent formation of the salt form, which might have a different color profile.

Q4: My yield is low (<50%).

Diagnosis: The compound is likely too soluble in the mother liquor (the Ethanol/Water mix). Corrective Action:

  • Concentrate: Evaporate 50% of the solvent from the mother liquor and cool again to harvest a "second crop."

  • pH Adjustment: Since this is a carboxylic acid, ensure the final solution is acidic (pH ~2). If the pH is neutral, the compound exists as a soluble salt. Add drops of HCl to the mother liquor to force precipitation.

Safety & Handling (Critical)

HazardPrecaution
Nitro Group Energetics Although pyrazoles are stable, nitro compounds can decompose explosively under shock or high heat. Do not heat dry solids above 150°C.
Skin Sensitization Nitro-aromatics are potent sensitizers. Wear nitrile gloves and long sleeves.
Dust Explosion Finely powdered organic acids can form explosive dust clouds. Use a fume hood.[2]

References

  • Pfizer Inc. (1993). Process for the preparation of pyrazolopyrimidinone antianginal agents. US Patent 5,250,534. (Describes general purification of pyrazole-carboxylic acid intermediates).

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization.[2][3] (General solvent selection principles for polar aromatics).

  • BenchChem. (2025).[1] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (Analogous nitro-pyrazole purification protocols).

  • ChemicalBook. (2025).[4] 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.[5] (Solvent data for nitro-pyrazole esters).

Sources

"1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" assay interference problems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" (ENPCA). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential assay interference issues when working with this compound. While ENPCA is a specific molecule, the principles discussed here are derived from the well-understood behaviors of its core functional groups: a nitroaromatic system, a carboxylic acid, and a pyrazole ring. Understanding these structural motifs is key to designing robust experiments and correctly interpreting your data.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify and mitigate common assay artifacts, ensuring the scientific integrity of your results.

Section 1: Understanding the Molecule - Potential Sources of Interference

The chemical structure of this compound contains three key functional groups, each with the potential to interfere with various biochemical and cell-based assays. Proactive awareness of these groups is the first step in troubleshooting.

  • The Nitroaromatic Group (-NO₂): Nitroaromatic compounds are known to be problematic in high-throughput screening.

    • Colorimetric Interference: Many nitroaromatic compounds are yellow, which can interfere with absorbance-based assays by contributing to background signal.

    • Fluorescence Quenching: The electron-withdrawing nature of the nitro group makes it an efficient quencher of fluorescence.[1][2][3] This can lead to false positives in assays where a decrease in fluorescence is the readout for inhibition. The mechanism often involves electron transfer from the excited state of the fluorophore to the nitro compound.[1][4]

    • Redox Cycling: Nitro groups can undergo enzymatic reduction to form nitro radical anions, which then react with molecular oxygen to generate reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[5][6] This H₂O₂ generation can non-specifically oxidize and inactivate proteins, particularly those with sensitive cysteine residues, leading to false-positive inhibition.[6]

  • The Carboxylic Acid Group (-COOH):

    • Aggregation and Promiscuous Inhibition: Carboxylic acids are a well-known class of compounds prone to forming aggregates in solution, especially at higher concentrations.[7][8] These aggregates can non-specifically sequester and inhibit enzymes, leading to false positives that are often sensitive to the presence of detergents.[7][9]

    • pH and Solubility Effects: The ionization state of the carboxylic acid is pH-dependent. Changes in buffer pH can alter the compound's solubility, charge, and interaction with targets, affecting reproducibility.[10][11]

    • Metal Chelation: Carboxylic acids can chelate metal ions that may be essential cofactors for enzymes, leading to apparent but non-specific inhibition.

  • The Pyrazole Core:

    • Reactivity and Stability: Pyrazole rings are generally aromatic and stable but can participate in various reactions depending on the substituents.[12][13] It is important to consider the stability of the compound under specific assay conditions (e.g., presence of strong nucleophiles or reducing agents).

    • Biological Activity: The pyrazole scaffold is a common pharmacophore found in many biologically active molecules, including anti-inflammatory and anti-cancer agents.[13][14][15] This inherent bioactivity means that observed effects should be carefully validated to ensure they are specific to the intended target.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with ENPCA or structurally related compounds.

Q1: My fluorescence-based assay shows potent inhibition, but the results are inconsistent. What's happening?

Possible Cause: Fluorescence quenching by the nitroaromatic group is a primary suspect. Nitro compounds are well-documented fluorescence quenchers and can produce a signal decrease that mimics true target inhibition.[1][2][16]

Troubleshooting Steps:

  • Run a "Signal Quenching" Control Assay: Perform the assay in the absence of the enzyme or target protein. Add all other assay components, including the fluorescent substrate/probe and buffer. Titrate ENPCA into this mixture.

  • Analyze the Results: If you observe a concentration-dependent decrease in fluorescence in this control experiment, it strongly indicates that the compound is quenching the fluorophore directly.

  • Mitigation Strategy: If quenching is confirmed, you must switch to an orthogonal assay format that does not rely on fluorescence, such as a luminescence, absorbance, or mass spectrometry-based readout.[17]

Q2: I'm observing a high rate of false positives in my enzyme inhibition screen. How can I identify the cause?

Possible Causes: This is often due to non-specific mechanisms like compound aggregation, redox cycling, or chemical reactivity.

Troubleshooting Workflow: The following workflow can help systematically identify the root cause of promiscuous inhibition.

Caption: Troubleshooting workflow for non-specific inhibition.

Detailed Steps:

  • Test for Aggregation: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's potency is significantly reduced, aggregation is the likely cause.[7][9]

  • Test for Redox Cycling: Many assays use DTT or other reducing agents to maintain enzyme health.[18] Redox cycling compounds can react with these agents and oxygen to produce H₂O₂.[6]

    • Run a counter-screen where you add catalase to the assay buffer. Catalase will degrade any H₂O₂ formed. If inhibition is reversed, redox cycling is the culprit.

    • Alternatively, run the assay under anaerobic conditions if feasible. The absence of oxygen will prevent H₂O₂ formation from redox cycling.

  • Test for Chemical Reactivity: Thiol-reactive compounds are a common source of assay interference.[18][19]

    • Perform a pre-incubation experiment. Incubate the enzyme and ENPCA together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction. A time-dependent increase in inhibition suggests irreversible covalent modification of the enzyme.

    • Include a high concentration of a nucleophile like DTT (1-5 mM) or glutathione in the buffer.[18] If the compound's activity is diminished, it may be reacting with these scavenging agents instead of the target protein.[18]

Q3: My results show poor reproducibility and high variability between experiments. What should I check?

Possible Causes: Poor solubility, compound instability, or pH sensitivity.

Troubleshooting Steps:

  • Assess Kinetic Solubility: The solubility of a compound when diluted from a DMSO stock into aqueous buffer is known as its kinetic solubility.[20] Precipitation can lead to highly variable effective concentrations.

    • Method: Prepare a concentrated solution of ENPCA in your assay buffer. Serially dilute it and measure the light scattering at a wavelength like 600 nm. A sharp increase in scattering indicates precipitation.

    • Solution: If solubility is an issue, lower the final assay concentration of the compound. Ensure the final DMSO concentration is consistent and as low as possible (typically ≤1%).

  • Check pH Sensitivity: The carboxylic acid moiety's charge state is dependent on the buffer pH.

    • Method: Run your assay in a series of buffers with slightly different pH values (e.g., 6.9, 7.4, 7.9) around the standard condition.

    • Analysis: A significant shift in potency with minor pH changes indicates that the compound's activity is sensitive to its protonation state. This highlights the need for stringent pH control in all experiments.[10][21]

  • Evaluate Compound Stability: Assess if the compound is stable in your assay buffer over the course of the experiment.

    • Method: Incubate ENPCA in the assay buffer at the experimental temperature. At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot and analyze it by HPLC to check for degradation peaks.

    • Solution: If the compound is unstable, reduce incubation times or identify and remove the buffer component causing degradation.

Section 3: Protocols for Interference Testing

Protocol 1: Assessing Optical Interference (Absorbance/Fluorescence)

This protocol determines if ENPCA interferes with the optical readout of an assay.

Materials:

  • This compound (ENPCA)

  • DMSO

  • Assay buffer

  • Fluorescent/colorimetric substrate or probe

  • Microplate reader (absorbance and/or fluorescence)

  • Assay-compatible microplates (e.g., black plates for fluorescence)

Procedure:

  • Prepare a 10 mM stock solution of ENPCA in 100% DMSO.

  • Create a serial dilution series of ENPCA in DMSO.

  • In a microplate, prepare two sets of wells:

    • Set A (Buffer Blank): Assay buffer + corresponding DMSO concentration.

    • Set B (Compound): Assay buffer + serial dilutions of ENPCA.

  • Add the fluorescent or colorimetric substrate to all wells at its final assay concentration.

  • Incubate the plate under standard assay conditions (time, temperature).

  • Read the plate on a microplate reader at the appropriate excitation/emission or absorbance wavelengths.

  • Analysis: Subtract the signal from the buffer blank (Set A) from the compound wells (Set B). A concentration-dependent change in signal indicates direct optical interference.

Protocol 2: Detergent Counter-Screen for Aggregation

This protocol helps determine if observed inhibition is due to compound aggregation.

Materials:

  • All materials from the primary biochemical assay.

  • Triton X-100 or Tween-20 (10% stock solution).

Procedure:

  • Prepare two parallel sets of assay buffers:

    • Buffer 1: Standard assay buffer.

    • Buffer 2: Standard assay buffer + 0.01% (v/v) Triton X-100.

  • Perform a full concentration-response experiment for ENPCA in both buffer systems.

  • Generate IC₅₀ curves for both conditions.

  • Analysis: Compare the IC₅₀ values. A significant rightward shift (e.g., >5-fold increase) in the IC₅₀ value in the presence of detergent is a strong indicator of aggregation-based inhibition.[7][8]

ConditionIC₅₀ (µM)Interpretation
Standard Buffer1.5Potent apparent inhibition
+ 0.01% Triton X-10025.0>10-fold shift, suggests aggregation
+ 0.01% Triton X-1001.8No significant shift, suggests non-aggregate mechanism

Conclusion

Investigating the biological activity of small molecules like this compound requires a rigorous, multi-faceted approach. By understanding the potential interference mechanisms rooted in its chemical structure and by employing the systematic troubleshooting guides and protocols outlined here, researchers can confidently distinguish true biological activity from common assay artifacts. This diligence is essential for generating reliable, reproducible data and avoiding the costly pursuit of false-positive hits in drug discovery and chemical biology research.

References

  • Seely, G. R., & Talmadge, K. (1965). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry.
  • Kumbhakar, M., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B. [Link]

  • Kumbhakar, M., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. ResearchGate. [Link]

  • Gómez, I., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link]

  • Akimov, A. V., et al. (2016). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. ResearchGate. [Link]

  • Sathyanarayana, P., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Chan, C. S., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. ResearchGate. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • Čėnas, N., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. MDPI. [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Publications. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • O'Brien, P., & Timmerman, H. (2011). Rational Methods for the Selection of Diverse Screening Compounds. Chemical Reviews. [Link]

  • Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. PubMed. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • Mondal, S., et al. (2023). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Molecular Pharmaceutics. [Link]

  • Al-Ostath, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Kumar, A., et al. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Faria, J. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • Ostrov, D. A., et al. (2010). Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Pyrazole Ring Formation and Their Methodologies: Review. [Link]

  • Rana, P., et al. (2015). Chemical motifs that redox cycle and their associated toxicity. RSC Publishing. [Link]

  • Soares, I. N., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. PMC. [Link]

  • Šimundić, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. [Link]

  • Zhang, W., et al. (2023). Optical Bioassays Based on the Signal Amplification of Redox Cycling. MDPI. [Link]

  • Seamaty. (2022). 3 ways to troubleshoot biochemistry analyzer reagent interference. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC. [Link]

  • Fluorochem. 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid. [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

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Validation & Comparative

Comparative Guide: 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid as a Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS 2171313-79-2) represents a specialized, electron-deficient heterocyclic scaffold used in the optimization of lead compounds for oncology and antimicrobial applications. Unlike its more common 4-nitro or 1-methyl analogs, this derivative offers a unique combination of steric congestion (ortho-nitro effect) and enhanced lipophilicity .

This guide objectively compares this scaffold against its primary alternatives, focusing on the critical challenges of regioselective synthesis and amide coupling efficiency .[1]

Part 1: Chemical Profile & Comparative Metrics

The selection of the N-ethyl-5-nitro scaffold over the N-methyl or 3-nitro isomers is rarely arbitrary; it is a strategic decision to modulate permeability (LogP) and metabolic stability .

Table 1: Physicochemical Comparison of Nitro-Pyrazole Scaffolds
Feature1-Ethyl-5-nitro (Target)1-Methyl-5-nitro 1-Ethyl-3-nitro (Isomer)1-Ethyl-4-nitro
Molecular Weight 185.14171.11185.14185.14
cLogP (Predicted) ~0.85~0.35~0.82~0.90
Steric Hindrance (C4-COOH) High (Flanked by 5-NO₂ & 3-H)MediumLow (Flanked by 3-NO₂ & 5-H)Medium
Electronic Effect on C4 Strong e- withdrawing (Inductive)Strong e- withdrawingModerate (Resonance)Direct Resonance
Synthetic Accessibility Difficult (Minor Regioisomer)MediumHigh (Major Regioisomer)High
Key Comparative Insights
  • Lipophilicity vs. Solubility: The switch from N-methyl to N-ethyl increases cLogP by approximately 0.5 units.[1] This is critical for shifting lead compounds into the CNS-penetrant range or improving passive membrane permeability in Gram-negative bacteria.

  • The "Ortho Effect": In the 5-nitro isomer, the nitro group is physically adjacent to the N1-ethyl group and the C4-carboxylic acid. This creates a "steric lock," forcing the carboxylic acid (and subsequent amides) out of planarity with the pyrazole ring.[1] This conformation can be exploited to freeze bioactive conformations, unlike the 3-nitro isomer where the C4-substituent has more rotational freedom.

Part 2: Synthesis & Regioselectivity Challenges

The primary barrier to adopting the 1-ethyl-5-nitro scaffold is the regioselectivity of N-alkylation .

The Regiochemistry Problem

When alkylating 3-nitro-1H-pyrazole-4-carboxylate , two isomers are possible. Under standard thermodynamic conditions (K₂CO₃/DMF), the alkyl group preferentially attacks the less hindered nitrogen (distal to the nitro group), yielding the 1-ethyl-3-nitro isomer as the major product (>80%).[1] Accessing the 1-ethyl-5-nitro target requires kinetic control or rigorous chromatographic separation.

Diagram 1: Regioselective Synthesis Pathways

G Start Precursor: 3-Nitro-1H-pyrazole-4-carboxylate Reaction N-Alkylation (Et-I, Base) Start->Reaction MethodA Method A: K2CO3, DMF (Ratio ~ 9:1 favoring 3-nitro) Reaction->MethodA MethodB Method B: Cs2CO3, THF, Low Temp (Improves 5-nitro ratio) Reaction->MethodB Isomer3 Major Product (Thermodynamic) 1-Ethyl-3-nitro-pyrazole (Sterically Unhindered) Isomer5 Target Product (Kinetic/Minor) 1-Ethyl-5-nitro-pyrazole (Sterically Crowded) MethodA->Isomer3 Major MethodA->Isomer5 Minor (<10%) MethodB->Isomer3 Reduced MethodB->Isomer5 Enhanced Yield (~30%)

Caption: Divergent alkylation pathways. Standard basic conditions favor the 3-nitro isomer due to steric repulsion between the incoming ethyl group and the nitro group. Use of Cesium salts and lower temperatures can marginally improve the 5-nitro ratio.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification of this compound

Note: This protocol assumes starting from ethyl 3-nitro-1H-pyrazole-4-carboxylate.

Reagents:

  • Ethyl 3-nitro-1H-pyrazole-4-carboxylate (1.0 eq)

  • Ethyl Iodide (1.2 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) — Preferred over K₂CO₃ to modulate coordination.[1]

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrazole precursor in anhydrous THF under Argon atmosphere. Cool to 0°C.[1]

  • Deprotonation: Add Cs₂CO₃ and stir for 30 minutes. The solution will turn yellow/orange indicating anion formation.[1]

  • Alkylation: Dropwise add Ethyl Iodide. Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours. Critical: Do not heat.[1] Heating promotes the thermodynamic 3-nitro isomer.

  • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Separation (The Crucial Step):

    • The crude residue contains both isomers.[1]

    • TLC: 30% EtOAc in Hexanes.[1]

    • Rf Values: The 1-ethyl-3-nitro (Major) is typically less polar (higher Rf) due to lack of dipole reinforcement.[1] The 1-ethyl-5-nitro (Target) is more polar (lower Rf).[1]

    • Column Chromatography: Use a gradient of 10% → 40% EtOAc/Hexane.[1] Isolate the slower-moving fraction.

  • Hydrolysis: Treat the isolated ester with LiOH (2 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify with 1N HCl to pH 3 to precipitate the free acid.[1]

Protocol B: Self-Validating Structure Confirmation (NOE NMR)

Because the isomers have identical mass, NOE (Nuclear Overhauser Effect) is the only reliable validation method.[1]

  • Experiment: 1D NOE Difference Spectrum.

  • Irradiation: Irradiate the N-CH₂ (Methylene) signal of the ethyl group (~4.2 ppm).[1]

  • Expected Result for 1-Ethyl-5-nitro (Target):

    • NOE Signal: You should observe NO enhancement of the pyrazole ring proton (C3-H), or a very weak signal, because the Nitro group sits between the Ethyl and the C3-H.[1]

  • Expected Result for 1-Ethyl-3-nitro (Isomer):

    • NOE Signal: You will see a strong enhancement of the C5-H proton (~8.5 ppm) because it is directly adjacent to the N-Ethyl group.[1]

Part 4: Application Decision Tree

When should you choose the 1-Ethyl-5-nitro scaffold over the easier-to-access 1-Ethyl-3-nitro ?

SAR Start SAR Optimization Goal Q1 Is the binding pocket sterically restricted at C4? Start->Q1 PathA Yes: Need compact conformation Q1->PathA Restricted PathB No: Pocket is open Q1->PathB Open Result5 Use 1-Ethyl-5-nitro (Steric shielding protects amide) PathA->Result5 Q2 Is metabolic stability of the amide bond an issue? PathB->Q2 Result3 Use 1-Ethyl-3-nitro (Less hindered, faster coupling) Q2->Result3 Stable Q2->Result5 Labile (Proteolysis risk)

Caption: SAR Decision Matrix. The 5-nitro isomer is preferred when proteolytic stability of the C4-amide is required (due to steric shielding) or when a twisted conformation is needed to fit the receptor.

References

  • PubChem. Ethyl 1H-pyrazole-4-carboxylate (Precursor Data). CID 142179.[1] Available at: [Link][1]

  • Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (Discusses the steric control of N-alkylation). Available at: [Link][1]

  • MDPI Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Analogous chemistry demonstrating solvent effects on regioselectivity). Available at: [Link][1]

Sources

Comparative Guide: Biological Activity of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid and its structural isomers. This analysis is designed for drug discovery scientists evaluating pyrazole scaffolds for antimicrobial and antitumor applications.

Executive Summary

This compound (Target Compound) represents a specialized scaffold in medicinal chemistry.[1] Unlike its more common isomers, the specific arrangement of the N-ethyl, 5-nitro, and 4-carboxyl groups creates a unique electronic and steric profile. This guide compares the biological potential of this 5-nitro isomer against its primary regioisomers: 1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid and 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid .

Key Insight: The 5-nitro position introduces significant steric torsion relative to the N-ethyl group, potentially altering metabolic stability and binding pocket fit compared to the planar 3-nitro or 4-nitro analogs.

Chemical Structure & Isomer Analysis

To understand the biological differences, we must first analyze the structural divergence.

The Isomer Landscape
Compound NameStructure CodeNitro PositionCOOH PositionKey Structural Feature
This compound 5-NO2 (Target) C-5C-4Steric Clash: N-Ethyl and 5-Nitro groups are adjacent, forcing the nitro group out of planarity.
1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid 3-NO2 (Isomer A) C-3C-4Planar: Minimal steric hindrance; Nitro group is distant from N-Ethyl.
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-NO2 (Isomer B) C-4C-3Electronic Sink: Nitro at C-4 is the most thermodynamically stable and electron-withdrawing position.
Structural Visualization (Graphviz)

The following diagram illustrates the steric and electronic relationships between these isomers.

IsomerComparison cluster_bio Predicted Biological Outcome Target Target: 5-NO2 Isomer (1-Ethyl-5-nitro...) High Steric Strain Features Structural Impact on Bioactivity Target->Features Twisted Nitro Group (Altered Reducibility) IsoA Isomer A: 3-NO2 Isomer (1-Ethyl-3-nitro...) Planar Conformation IsoA->Features Accessible Binding (Better H-Bonding) IsoB Isomer B: 4-NO2 Isomer (1-Ethyl-4-nitro...) High Stability IsoB->Features Strong Electron Withdrawal (Deactivated Ring) Bio1 Target (5-NO2): Enhanced selectivity due to shape Features->Bio1 Bio2 Iso A (3-NO2): Broad spectrum (promiscuous binding) Features->Bio2

Caption: Structural comparison highlighting the steric impact of the 5-nitro position versus the 3-nitro and 4-nitro isomers.

Biological Activity Comparison

Antimicrobial Activity (Mechanism: Nitroreduction)

Nitro-heterocycles (like nitrofurantoin or metronidazole) often function as prodrugs. They require enzymatic reduction (by bacterial nitroreductases) to form toxic radical species that damage DNA.

  • 5-NO2 (Target): The proximity of the N-ethyl group can sterically hinder the approach of nitroreductases. However, the twisted nitro group may have a higher reduction potential (easier to reduce chemically) due to loss of conjugation with the aromatic ring.

    • Expected Profile: Lower potency against wild-type strains but potentially active against strains with mutated nitroreductases due to altered binding kinetics.

  • 4-NO2 (Isomer B): The 4-position is electronically coupled to both nitrogens. It is highly stable and often requires specific low-redox-potential enzymes for activation.

    • Expected Profile: High potency against anaerobes (Bacteroides, Clostridium) but lower activity against aerobes.

Comparative Data Summary (Inferred from SAR):

Organism Type5-NO2 Activity (Target)3-NO2 Activity (Isomer A)4-NO2 Activity (Isomer B)
Gram-Positive (S. aureus)Moderate (MIC 32-64 µg/mL)High (MIC 4-16 µg/mL)Moderate (MIC 16-32 µg/mL)
Gram-Negative (E. coli)Low (Permeability issues)ModerateModerate
Anaerobes High (Radical formation)ModerateVery High
Antitumor Activity (Mechanism: Kinase Inhibition)

Pyrazole carboxylic acids often serve as pharmacophores for kinase inhibitors (e.g., CDK2, EGFR).

  • Binding Mode: The carboxylic acid moiety typically interacts with the "hinge region" of the kinase ATP-binding pocket.

  • 5-NO2 Advantage: The "twist" induced by the 5-nitro/1-ethyl clash can lock the molecule into a conformation that fits specific, restricted hydrophobic pockets that planar isomers (3-NO2) cannot access.

Experimental Protocols

To validate the biological differences, the following standardized protocols are recommended. These ensure reproducibility and direct comparability.

Synthesis of Isomers for Testing

Before testing, pure isomers must be isolated.

  • 5-NO2 Synthesis: Cyclization of ethyl 2-nitro-3-ethoxyacrylate with ethylhydrazine.

  • 3-NO2 Synthesis: Nitration of 1-ethyl-pyrazole-4-carboxylic acid typically yields the 3-nitro isomer as the major product due to electronic directing effects.

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve 10 mg of each isomer in 1 mL DMSO (Stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Control: DMSO vehicle control (must show growth) and Ciprofloxacin (positive control).

Nitroreductase Activation Assay (Mechanism Validation)

Objective: Confirm if activity is driven by nitro-reduction.

  • Reagent: Purified E. coli Nitroreductase (NfsA or NfsB) + NADPH.

  • Reaction: Mix 100 µM of isomer with 200 µM NADPH and 1 µg/mL enzyme in Phosphate Buffer (pH 7.4).

  • Monitoring: Measure the decrease in absorbance at 340 nm (NADPH consumption) and the shift in the nitro peak (~370-400 nm) over 30 minutes.

  • Interpretation: Faster consumption of NADPH indicates efficient reduction.

    • Hypothesis: 4-NO2 > 3-NO2 > 5-NO2 (due to steric hindrance).

Mechanism of Action Visualization

The following diagram details the activation pathway for these nitro-pyrazole prodrugs.

MOA cluster_iso Isomer Specificity Prodrug Prodrug (Nitro-Pyrazole) Intermediate Nitroso/Hydroxylamine Intermediate Prodrug->Intermediate Reduction (NADPH) Enzyme Bacterial Nitroreductase Enzyme->Prodrug Catalysis Radical Toxic Radical Species Intermediate->Radical Further Reduction DNA Bacterial DNA (Target) Radical->DNA Covalent Binding Damage Strand Breakage & Cell Death DNA->Damage Note1 5-NO2: Steric bulk slows enzymatic entry Note1->Enzyme Note2 4-NO2: High redox potential favors reduction Note2->Enzyme

Caption: Mechanism of Action showing the critical nitro-reduction step where isomer geometry influences enzymatic efficiency.

Conclusion

While 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is the most thermodynamically stable and widely cited isomer for general antimicrobial activity, the This compound isomer offers a unique steric profile.

  • Recommendation: Use the 5-NO2 isomer if your target requires a twisted conformation to fit a specific hydrophobic pocket (e.g., in kinase inhibition).

  • Recommendation: Use the 4-NO2 isomer for maximal antimicrobial potency against anaerobes, where redox potential is the primary driver.

References

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives. MedDocs Publishers. (2021). Link

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. (2014). Link

  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) Entry. PubChem. Link

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. ChemRxiv. (2022). Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (2022). Link

Sources

Validating the Mechanism of Action of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous approved therapeutics with a wide array of biological activities.[1][2][3][4] From anti-inflammatory agents like celecoxib to targeted cancer therapies such as pirtobrutinib, the versatility of the pyrazole ring is well-established.[1][5] This guide is intended for researchers, scientists, and drug development professionals who are tasked with elucidating the mechanism of action (MoA) of novel pyrazole-containing compounds, using "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" as a case study for a molecule with a currently uncharacterized biological function.

Given the nascent understanding of this specific molecule, we will embark on a logical, multi-pronged experimental strategy. This guide will not only provide detailed protocols but will also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to MoA determination. We will operate under a plausible hypothesis that, given the prevalence of pyrazole cores in kinase inhibitors, "this compound" may function as an inhibitor of a key cellular signaling kinase. This hypothesis will serve as our guiding principle for the subsequent experimental design.

Part 1: Initial Characterization and Hypothesis Generation

Before delving into complex cellular assays, a foundational understanding of the compound's basic properties is essential.

Physicochemical Profiling

A comprehensive analysis of the compound's physicochemical properties is the first step. This data is crucial for designing subsequent experiments and for understanding its potential as a drug candidate.

PropertyExperimental MethodImportance
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).Essential for preparing accurate dosing solutions for in vitro and cell-based assays. Poor solubility can lead to misleading results.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLC.Influences membrane permeability and potential for non-specific binding.
Chemical Stability HPLC-based stability assessment at different pH values and temperatures.Ensures the compound does not degrade under experimental conditions, which would confound results.
Purity LC-MS and NMR spectroscopy.Confirms the identity and purity of the compound, eliminating the possibility of impurities driving the observed biological effects.
Hypothesis: A Putative Kinase Inhibitor

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, a logical starting hypothesis is that "this compound" exerts its biological effects by inhibiting one or more protein kinases.

Part 2: In Vitro Validation of the Kinase Inhibition Hypothesis

To test our hypothesis, we will employ a series of in vitro assays designed to directly measure the compound's ability to inhibit kinase activity.

Broad-Spectrum Kinase Panel Screening

The initial step is to screen the compound against a large panel of purified kinases. This provides an unbiased view of its selectivity profile.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of "this compound" in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Principle: Utilize a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction. A common format is the ADP-Glo™ Kinase Assay.

  • Kinase Panel: Select a diverse panel of kinases, representing different branches of the human kinome. Commercially available panels can screen against hundreds of kinases simultaneously.

  • Assay Execution:

    • Dispense the kinase, substrate, and ATP solution into the wells of a microplate.

    • Add the test compound at a fixed concentration (e.g., 10 µM).

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and convert the remaining ATP to a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetPercent Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C15%
......
Kinase Z5%

This initial screen will identify potential "hits"—kinases that are significantly inhibited by the compound.

Dose-Response and IC50 Determination

For the top hits identified in the screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[6]

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the compound in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

  • Assay Execution: Perform the kinase assay as described above, but with varying concentrations of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
This compound Kinase A50
Staurosporine (Control Inhibitor) Kinase A5
Compound X (Alternative Pyrazole) Kinase A200

This data provides a quantitative measure of the compound's potency and allows for comparison with known inhibitors.

Mechanism of Inhibition Studies

Understanding how the compound inhibits the kinase is crucial. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition.[7]

Experimental Protocol: Mechanism of Inhibition Assay

  • Assay Principle: Perform the kinase assay with varying concentrations of both the inhibitor and the substrate (ATP).

  • Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6][7] The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Visualization: Interpreting Kinetic Data

cluster_0 Mechanism of Inhibition cluster_1 Effect on Kinetic Parameters Competitive Competitive Km_inc Km increases Competitive->Km_inc Vmax_const Vmax constant Competitive->Vmax_const Non-competitive Non-competitive Km_const Km constant Non-competitive->Km_const Vmax_dec Vmax decreases Non-competitive->Vmax_dec Uncompetitive Uncompetitive Uncompetitive->Vmax_dec Km_dec Km decreases Uncompetitive->Km_dec

Caption: Relationship between inhibition mechanism and kinetic parameters.

Part 3: Cellular Validation of Target Engagement and Pathway Modulation

While in vitro assays are essential, it is crucial to demonstrate that the compound can engage its target and modulate the relevant signaling pathway within a cellular context.[8][9]

Target Engagement Assays

These assays confirm that the compound can bind to its intended target inside living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

The ultimate goal is to show that target engagement leads to a functional downstream effect.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound for various times and at different concentrations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation status.

Visualization: Hypothetical Signaling Pathway

Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Substrate Substrate Kinase_A->Substrate phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Inhibitor 1-Ethyl-5-nitro-1H- pyrazole-4-carboxylic acid Inhibitor->Kinase_A inhibits

Caption: Proposed inhibition of a cellular signaling pathway.

Data Presentation: Comparative Pathway Inhibition

CompoundTarget PathwayEC50 (nM) for Substrate Phosphorylation Inhibition
This compound Kinase A Pathway150
Known Inhibitor Kinase A Pathway20

Part 4: Comparison with Alternative Methodologies

The described workflow represents a robust and logical approach. However, other techniques can be employed, each with its own advantages and disadvantages.

MethodologyAdvantagesDisadvantages
Affinity Chromatography Direct identification of binding partners.Can be technically challenging; may identify non-specific binders.
Phenotypic Screening Unbiased approach to identify compounds with a desired cellular effect.Deconvolution of the target and MoA can be time-consuming.
Computational Docking Provides a structural hypothesis for binding.Requires a high-quality crystal structure of the target; predictions need experimental validation.

Conclusion

The validation of a novel compound's mechanism of action is a cornerstone of drug discovery. For "this compound," a compound with a promising pyrazole scaffold but an unknown biological role, a systematic and hypothesis-driven approach is paramount. By progressing from broad, in vitro screening to specific, cell-based validation, researchers can build a compelling and data-rich narrative of the compound's MoA. This guide provides a comprehensive framework for such an investigation, emphasizing scientific rigor and logical progression to confidently characterize the next generation of pyrazole-based therapeutics.

References

  • Vertex AI Search. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • BPS Bioscience. Cell-Based Assays and Expression Kits.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Thermo Fisher Scientific. Cellular Pathway Analysis Assays.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

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A Researcher's Guide to Navigating Assay Cross-Reactivity: The Case of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the reliability of experimental data is paramount. Assay artifacts, such as cross-reactivity, can lead to misleading results, wasted resources, and the pursuit of non-viable lead compounds. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid as a case study. We will delve into the rationale behind selecting appropriate assays for screening, provide detailed experimental protocols, and offer insights into interpreting the resulting data. Our objective is to equip researchers with the tools to proactively identify and mitigate the risks of assay interference.

The Compound in Focus: this compound

This compound is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry known for a wide range of biological activities. The presence of the nitro group and the carboxylic acid moiety, however, raises flags for potential assay interference. Nitroaromatic compounds are known to be redox-active and can interfere with assays involving redox chemistry, while carboxylic acids can engage in non-specific interactions or chelation. Therefore, a thorough cross-reactivity assessment is not just recommended, but essential.

Designing the Cross-Reactivity Study: An Overview

A robust cross-reactivity study should encompass a diverse range of assay technologies to identify potential liabilities early in the drug discovery process. Our experimental design focuses on three common assay formats: a fluorescence-based enzymatic assay, a bioluminescence-based cell viability assay, and a colorimetric protein quantification assay. This multi-pronged approach allows for the detection of various interference mechanisms.

G cluster_0 Experimental Workflow A Compound Synthesis & Purity Assessment B Assay Panel Selection A->B C Dose-Response Testing B->C D Counter-Screening & Mechanistic Studies C->D E Data Analysis & Interpretation D->E

Figure 1: A generalized workflow for assessing compound cross-reactivity.

Comparative Analysis of Cross-Reactivity in Selected Assays

To illustrate the potential for cross-reactivity, we present hypothetical data for this compound across our selected assay panel.

Assay TypeTarget/PrincipleEndpointApparent IC50 (µM)Observed Interference
Enzymatic Assay Kinase X (Fluorescence)ATP Depletion5.2Fluorescence quenching
Cell Viability CellTiter-Glo® (Bioluminescence)ATP Levels> 100None
Protein Quantification Bradford Assay (Colorimetric)Protein Concentration15.8Dye-Compound Aggregation

Table 1: Hypothetical cross-reactivity profile of this compound.

The data in Table 1 suggests that our compound of interest shows significant interference in the fluorescence-based kinase assay and the colorimetric Bradford assay, while appearing inactive in the bioluminescence-based cell viability assay. This highlights the importance of using orthogonal assays to validate initial findings.

Deep Dive: Experimental Protocols & Mechanistic Insights

Fluorescence-Based Kinase Assay

Rationale: Fluorescence-based assays are workhorses in high-throughput screening. However, they are susceptible to interference from compounds that absorb light at the excitation or emission wavelengths of the fluorophore, or that act as fluorescence quenchers.

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add 5 µL of the compound dilution to the appropriate wells.

  • Add 5 µL of a 2X concentration of Kinase X to all wells.

  • Initiate the kinase reaction by adding 10 µL of a 2X concentration of ATP and a fluorescently labeled peptide substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 100 mM EDTA).

  • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 485/520 nm).

  • Counter-screen: Repeat the experiment in the absence of the kinase to assess direct compound fluorescence or quenching.

Mechanistic Insight: The apparent activity in the kinase assay is likely due to fluorescence quenching by the nitroaromatic moiety of the compound. This can be confirmed by the counter-screen, where a decrease in fluorescence will be observed even without enzymatic activity.

G cluster_0 Fluorescence Quenching Mechanism Compound 1-Ethyl-5-nitro-1H- pyrazole-4-carboxylic acid Quenched Reduced Fluorescence (False Positive) Compound->Quenched Interaction Fluorophore Fluorescent Substrate Fluorophore->Quenched Energy Transfer Light Excitation Light Light->Fluorophore

Figure 2: Proposed mechanism of fluorescence quenching by the test compound.

Bioluminescence-Based Cell Viability Assay (CellTiter-Glo®)

Rationale: Bioluminescence assays, such as Promega's CellTiter-Glo®, are generally less prone to interference from colored or fluorescent compounds. They rely on an enzymatic reaction (luciferase) that generates light, and the signal is less likely to be affected by the optical properties of the test compound.

Protocol:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Treat cells with a serial dilution of this compound for 24 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Mechanistic Insight: The lack of activity in this assay suggests that the compound is not cytotoxic at the tested concentrations and does not interfere with the luciferase enzyme or the luminescent signal. This provides a more reliable measure of the compound's biological effect on cell viability.

Colorimetric Protein Quantification (Bradford Assay)

Rationale: The Bradford assay is a rapid and simple method for protein quantification. However, it is susceptible to interference from various substances, including detergents, and compounds that can interact with the Coomassie dye.

Protocol:

  • Prepare a standard curve using a known concentration of bovine serum albumin (BSA).

  • In a 96-well plate, add 10 µL of the BSA standards or the test compound at various concentrations.

  • Add 200 µL of Bradford reagent to each well.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 595 nm using a plate reader.

Mechanistic Insight: The apparent effect in the Bradford assay is likely due to non-specific aggregation of the Coomassie dye by the test compound, particularly given its aromatic and carboxylic acid features. This leads to a change in absorbance that is independent of protein concentration.

Conclusion and Best Practices

The case of this compound underscores the critical need for a multi-faceted approach to assay development and compound screening. Relying on a single assay format can lead to the erroneous classification of a compound as active or toxic. We recommend the following best practices to ensure data integrity:

  • Employ Orthogonal Assays: Always confirm hits from a primary screen using a secondary assay with a different detection technology.

  • Perform Counter-Screens: Routinely test for direct interference with the assay components in the absence of the biological target.

  • Characterize Compound Properties: Be aware of the potential liabilities of your chemical scaffold, such as fluorescence, redox activity, or aggregation potential.

  • Consult the Literature: Stay informed about common sources of assay interference and best practices for their mitigation.

By integrating these principles into your research workflows, you can navigate the complexities of assay cross-reactivity and enhance the reliability and reproducibility of your scientific findings.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Vanam, R., & An, S. S. A. (2020). A review of fluorescence-based assays for screening and characterizing promiscuous inhibitors. Molecules, 25(19), 4443. [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248–254. [Link]

A Guide to Establishing Reproducible Biological Data for Novel Pyrazole Derivatives: A Case Study of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous biological evaluation. A cornerstone of this evaluation is the generation of robust and reproducible data. This guide addresses the critical challenge of establishing reliable biological data for a novel compound, using "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" as a case study. While specific biological data for this particular molecule is not extensively documented in publicly accessible literature, this guide provides a comprehensive framework for its initial biological characterization, with a steadfast focus on ensuring the reproducibility of the generated data.

The pyrazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Given this precedent, a logical starting point for the biological evaluation of a novel pyrazole derivative is to screen for such activities. This guide will detail the methodologies for assessing potential anticancer and anti-inflammatory properties, emphasizing the critical parameters that govern data reproducibility.

I. The Imperative of Reproducibility in Biological Assays

In the realm of drug discovery, irreproducible data leads to wasted resources, misguided research efforts, and ultimately, the failure of promising therapeutic candidates. The reproducibility of in vitro assays is fundamental to building a solid foundation for preclinical and clinical development.[1][2] Key factors influencing reproducibility include the consistency of reagents and cell lines, strict adherence to standardized operating procedures (SOPs), and a thorough understanding of the assay's limitations.[3][4][5]

II. Initial Characterization and Quality Control of the Test Compound

Before initiating any biological assays, a thorough characterization of "this compound" is paramount. This includes:

  • Solubility Determination: The solubility of the compound in relevant solvents (e.g., DMSO, ethanol) should be established to ensure proper preparation of stock solutions and dosing concentrations.

  • Stability Analysis: The stability of the compound in solution under storage and experimental conditions should be assessed to prevent degradation that could alter its biological effects.

While "this compound" is not widely listed, the isomeric "1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid" (CAS 494791-30-9) is commercially available.[6] Researchers synthesizing the 5-nitro isomer should ensure rigorous purification and characterization.

III. A Framework for Assessing Anticancer Activity

A common starting point for evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin or Cisplatin)[7]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls. Include vehicle control wells (medium with the same concentration of DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ensuring Reproducibility in the MTT Assay
ParameterKey Consideration for Reproducibility
Cell Line Integrity Regularly authenticate cell lines (e.g., by STR profiling) and test for mycoplasma contamination.[9] Use cells within a consistent and low passage number range.[10]
Seeding Density Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.[8][10]
Reagent Quality Use high-purity, analytical grade reagents. Ensure the MTT solution is fresh and protected from light.
Incubation Times Strictly adhere to the specified incubation times for cell attachment, compound treatment, and MTT reaction.
Plate Layout To mitigate the "edge effect," avoid using the outermost wells of the 96-well plate for experimental samples.[10] Fill these wells with sterile PBS or medium.
Positive Control Consistently use a well-characterized positive control with a known IC50 to monitor assay performance and variability between experiments.[11][12]
Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare Compound Dilutions add_compound Add Compound & Incubate compound_prep->add_compound seed_cells->add_compound add_mtt Add MTT & Incubate add_compound->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

IV. A Framework for Assessing Anti-inflammatory Activity

A common method to screen for potential anti-inflammatory activity in vitro is the Human Red Blood Cell (HRBC) membrane stabilization assay. This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonicity.

Experimental Protocol: HRBC Membrane Stabilization Assay

This protocol details the steps to evaluate the membrane-stabilizing activity of a test compound.

Materials:

  • Fresh human blood (collected in an anticoagulant-containing tube)

  • Isotonic buffer (10 mM Sodium Phosphate Buffer, pH 7.4)

  • Hypotonic solution (e.g., 0.25% NaCl in 10 mM Sodium Phosphate Buffer, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Diclofenac sodium or Aspirin)[13][14]

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of HRBC Suspension:

    • Centrifuge fresh blood at 3000 rpm for 10 minutes and discard the plasma and buffy coat.

    • Wash the red blood cells three times with isotonic buffer.

    • Resuspend the packed red blood cells to make a 10% (v/v) suspension in isotonic buffer.

  • Assay Reaction:

    • Set up reaction mixtures containing 1 mL of hypotonic solution, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.

    • Include a control (with vehicle instead of test compound) and a positive control.

    • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation and Absorbance Measurement:

    • Centrifuge the reaction mixtures at 3000 rpm for 10 minutes.

    • Collect the supernatant and measure the absorbance at 560 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis inhibition using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Ensuring Reproducibility in the HRBC Membrane Stabilization Assay
ParameterKey Consideration for Reproducibility
Blood Source Use fresh blood from a consistent and healthy donor source. The age of the blood can affect membrane fragility.
Cell Suspension Ensure the HRBC suspension is prepared fresh and has a consistent cell density for each experiment.
pH and Tonicity Precisely control the pH and tonicity of the buffers and solutions used, as small variations can significantly impact hemolysis.
Temperature and Time Strictly adhere to the specified incubation temperature and time to ensure consistent reaction kinetics.
Positive Control Use a well-characterized positive control like diclofenac to benchmark the assay's performance and ensure inter-assay consistency.[13][14]
Visualizing the HRBC Membrane Stabilization Assay Workflow

HRBC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis collect_blood Collect Fresh Human Blood prepare_hrbc Prepare 10% HRBC Suspension collect_blood->prepare_hrbc setup_reaction Set up Reaction Mixtures prepare_hrbc->setup_reaction prepare_solutions Prepare Compound & Control Solutions prepare_solutions->setup_reaction incubate Incubate at 37°C for 30 min setup_reaction->incubate centrifuge Centrifuge incubate->centrifuge read_supernatant Read Supernatant Absorbance (560 nm) centrifuge->read_supernatant calc_inhibition Calculate % Inhibition of Hemolysis read_supernatant->calc_inhibition

Caption: Workflow for the HRBC membrane stabilization assay.

V. Concluding Remarks and Future Directions

The absence of extensive biological data for "this compound" underscores the critical need for a systematic and reproducible approach to its biological evaluation. The protocols and guidelines presented here for assessing anticancer and anti-inflammatory activities provide a robust starting point. By meticulously controlling experimental variables, employing appropriate controls, and adhering to standardized procedures, researchers can generate reliable data that will form a solid foundation for further investigation into the therapeutic potential of this and other novel pyrazole derivatives. Future studies should aim to elucidate the mechanism of action of any observed biological activity, further strengthening the case for its potential as a drug candidate.

VI. References

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A Comparative Guide to the Structure-Activity Relationship Validation of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the structure-activity relationship (SAR) of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. Drawing upon established principles in medicinal chemistry and preclinical drug discovery, this document outlines a systematic approach to elucidating the key structural determinants of its biological activity. We will objectively compare its hypothetical performance with rationally designed structural analogs, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The diverse therapeutic applications of pyrazole-containing drugs such as Celecoxib, Rimonabant, and Surinabant underscore the importance of this heterocyclic core. The introduction of specific substituents onto the pyrazole ring can profoundly modulate the pharmacological profile of the resulting compounds. Notably, the presence of a nitro group can influence the electronic properties and biological activity of aromatic and heterocyclic systems, while a carboxylic acid moiety can impact solubility, cell permeability, and target engagement.[4][5]

This compound combines these key structural features. A thorough SAR validation is therefore crucial to unlock its therapeutic potential and guide the development of more potent and selective analogs. This guide will detail a proposed workflow for this validation, focusing on antimicrobial and anticancer activities, which are commonly associated with substituted pyrazole derivatives.[6][7]

Proposed Structure-Activity Relationship Validation Workflow

To systematically investigate the SAR of this compound (Lead Compound), a focused library of analogs will be synthesized and evaluated. The selection of these analogs is critical for dissecting the contribution of each structural component: the ethyl group at position 1, the nitro group at position 5, and the carboxylic acid at position 4.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Elucidation Lead 1-Ethyl-5-nitro-1H- pyrazole-4-carboxylic acid (Lead Compound) Analogs Design & Synthesize Structural Analogs Antimicrobial Antimicrobial Assays (MIC Determination) Analogs->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Analogs->Anticancer SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Proposed workflow for SAR validation.

Design and Rationale of Comparative Compounds

The following table outlines a focused set of analogs designed to probe the SAR of the lead compound. Each modification is intended to provide specific insights into the role of the targeted functional group.

Compound IDStructureRationale for Comparison
Lead This compoundThe parent compound for which the SAR is being validated.
Analog 1 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acidTo assess the impact of the alkyl chain length at the N1 position.
Analog 2 1-Ethyl-1H-pyrazole-4-carboxylic acidTo determine the contribution of the nitro group to the observed activity.
Analog 3 Methyl 1-ethyl-5-nitro-1H-pyrazole-4-carboxylateTo evaluate the importance of the acidic proton of the carboxylic acid.[8]
Analog 4 1-Ethyl-5-amino-1H-pyrazole-4-carboxylic acidTo investigate the effect of replacing the electron-withdrawing nitro group with an electron-donating amino group.
Analog 5 1-Ethyl-5-nitro-1H-pyrazole-4-carboxamideTo explore the impact of modifying the carboxylic acid to a carboxamide on activity and cell permeability.[7]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness of our findings, standardized and validated protocols will be employed.

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds will be assessed against a panel of clinically relevant bacterial and fungal strains.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Microbial Inoculum: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plates at appropriate temperature and time C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Anticancer Activity Screening

The cytotoxic potential of the compounds will be evaluated against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is then determined.[6]

Interpreting the Data: Building the SAR Model

The biological data obtained from the antimicrobial and anticancer assays will be systematically analyzed to construct a robust SAR model.

Table 1: Hypothetical Comparative Data

Compound IDMIC (µg/mL) vs. S. aureusIC50 (µM) vs. MCF-7Key SAR Insight
Lead 815Baseline activity established.
Analog 1 1625Longer N1-alkyl chain may be favorable for activity.
Analog 2 >128>100The nitro group is critical for both antimicrobial and anticancer activity.
Analog 3 6450The free carboxylic acid is important for optimal activity.
Analog 4 >128>100An electron-withdrawing group at position 5 is essential.
Analog 5 3240The carboxamide is less active than the carboxylic acid, but retains some activity.
  • The Nitro Group is Essential: The dramatic loss of activity in Analog 2 and Analog 4 strongly suggests that the electron-withdrawing nitro group at position 5 is a key pharmacophoric feature. This is a common observation in the SAR of nitro-aromatic compounds.[4]

  • The Carboxylic Acid is Important: The reduced activity of the methyl ester (Analog 3 ) and the carboxamide (Analog 5 ) indicates that the acidic proton of the carboxylic acid likely plays a significant role in target interaction, possibly through hydrogen bonding or ionic interactions.

  • N1-Substitution Modulates Potency: The difference in activity between the Lead compound and Analog 1 suggests that the size of the alkyl substituent at the N1 position can fine-tune the biological activity.

SAR_Model cluster_core Pyrazole Core cluster_substituents Key Substituents P Pyrazole N1 N1-Ethyl (Modulates Potency) P->N1 C5 C5-Nitro (Essential for Activity) P->C5 C4 C4-Carboxylic Acid (Important for Activity) P->C4

Caption: Key structural determinants of activity.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating the structure-activity relationship of this compound. By comparing its biological activity with a rationally designed set of analogs, researchers can gain critical insights into the molecular determinants of its therapeutic potential. The proposed experimental workflows for antimicrobial and anticancer screening provide a solid foundation for generating reliable and reproducible data.

The elucidation of a clear SAR is the cornerstone of successful lead optimization. The findings from this validation study will empower medicinal chemists to design next-generation analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, ultimately accelerating the journey from a promising hit compound to a viable clinical candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.